molecular formula C9H18N2O2 B592239 Tert-butyl 3-amino-3-methylazetidine-1-carboxylate CAS No. 1158758-77-0

Tert-butyl 3-amino-3-methylazetidine-1-carboxylate

Cat. No.: B592239
CAS No.: 1158758-77-0
M. Wt: 186.255
InChI Key: LDWZHGRHSCFIJE-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-methylazetidine-1-carboxylate is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.255. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 3-amino-3-methylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-8(2,3)13-7(12)11-5-9(4,10)6-11/h5-6,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWZHGRHSCFIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718855
Record name tert-Butyl 3-amino-3-methylazetidine-1-carboxylate
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Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158758-77-0
Record name tert-Butyl 3-amino-3-methylazetidine-1-carboxylate
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Record name tert-butyl 3-amino-3-methylazetidine-1-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-butyl 3-amino-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway to obtain tert-butyl 3-amino-3-methylazetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The described methodology is a two-step process commencing from the commercially available 1-Boc-3-azetidinone. The synthesis involves a Grignard reaction to introduce the methyl group and form a tertiary alcohol, followed by a Ritter reaction and subsequent hydrolysis to yield the target primary amine.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through the following two key transformations:

  • Step 1: Synthesis of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate. This step involves the nucleophilic addition of a methyl group to the carbonyl of 1-Boc-3-azetidinone using a methyl organometallic reagent, such as methylmagnesium bromide.

  • Step 2: Synthesis of this compound. The tertiary alcohol intermediate is converted to the corresponding primary amine. This is achieved through a Ritter reaction with a nitrile (e.g., acetonitrile) in the presence of a strong acid to form an N-acetyl intermediate, which is then hydrolyzed.

The overall synthetic scheme is depicted in the workflow diagram below.

Synthesis_Workflow 1-Boc-3-azetidinone 1-Boc-3-azetidinone Step1 Grignard Reaction 1-Boc-3-azetidinone->Step1 Methylmagnesium_bromide Methylmagnesium_bromide Methylmagnesium_bromide->Step1 Intermediate tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate Step1->Intermediate Ritter_Reaction Ritter Reaction & Hydrolysis Intermediate->Ritter_Reaction Final_Product This compound Ritter_Reaction->Final_Product Acetonitrile_Acid 1. Acetonitrile, H₂SO₄ 2. H₂O, Heat Acetonitrile_Acid->Ritter_Reaction logical_relationship Start Starting Material 1-Boc-3-azetidinone Ketone functional group Step1 Transformation Grignard Reaction Start:f2->Step1:f0 Nucleophilic addition Intermediate Intermediate tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate Tertiary alcohol functional group Step1:f1->Intermediate:f0 Step2 Transformation Ritter Reaction & Hydrolysis Intermediate:f2->Step2:f0 Nitrile addition & amide hydrolysis Product Final Product This compound Primary amine functional group Step2:f1->Product:f0

A Technical Guide to the Spectroscopic Characterization of tert-Butyl 3-amino-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of tert-butyl 3-amino-3-methylazetidine-1-carboxylate (CAS No: 1158758-77-0). Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific compound, this document presents a combination of predicted data, data from analogous structures, and detailed experimental protocols for obtaining and interpreting the necessary spectroscopic information. The guide is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development who are working with this or structurally related compounds.

Introduction

This compound is a saturated heterocyclic compound containing a strained four-membered azetidine ring. The presence of a geminal amino and methyl group at the 3-position, along with the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, makes it a valuable and versatile building block in the synthesis of novel pharmaceutical agents and other complex organic molecules. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this intermediate in multi-step syntheses.

This guide outlines the expected spectroscopic data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, and provides standardized protocols for acquiring this data.

Spectroscopic Data

While specific experimental data for this compound is not widely published, the following tables summarize the expected chemical shifts and spectral peaks based on the analysis of its chemical structure and comparison with similar azetidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~ 3.8 - 4.0d, J ≈ 8-10 Hz2HAzetidine CH₂ (H-2a, H-4a)Diastereotopic protons adjacent to the quaternary center.
~ 3.5 - 3.7d, J ≈ 8-10 Hz2HAzetidine CH₂ (H-2b, H-4b)Diastereotopic protons adjacent to the quaternary center.
~ 1.5 - 1.8br s2H-NH₂Chemical shift can vary with concentration and temperature.
1.45s9H-C(CH₃)₃ (Boc)Characteristic singlet for the tert-butyl group.
1.30s3H-CH₃ (at C-3)Singlet for the methyl group on the quaternary carbon.

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ) ppmAssignmentNotes
~ 156.0C=O (Boc)Carbonyl carbon of the carbamate.
~ 79.5-C (CH₃)₃ (Boc)Quaternary carbon of the tert-butyl group.
~ 55.0C-2, C-4 (Azetidine)Methylene carbons of the azetidine ring.
~ 45.0C-3 (Azetidine)Quaternary carbon of the azetidine ring.
~ 28.4-C(C H₃)₃ (Boc)Methyl carbons of the tert-butyl group.
~ 25.0-C H₃ (at C-3)Methyl carbon at the 3-position.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands (Sample preparation: Neat or as a thin film)

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250Medium, BroadN-H stretch (primary amine)
2975 - 2950StrongC-H stretch (alkane, sp³)
1690 - 1670StrongC=O stretch (carbamate)
1590 - 1550MediumN-H bend (primary amine)
1400 - 1360MediumC-H bend (gem-dimethyl)
1160 - 1140StrongC-N stretch (carbamate)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Ionization technique: Electrospray Ionization, ESI+)

m/zIonNotes
187.14[M+H]⁺Predicted exact mass for C₉H₁₉N₂O₂⁺: 187.1441
209.13[M+Na]⁺Adduct with sodium.
131.09[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group.
87.09[M+H - C₅H₉O₂]⁺Loss of the Boc group.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-240 ppm, relaxation delay of 2-5 seconds, 1024 or more scans (due to the low natural abundance of ¹³C).

    • Process and reference the spectrum similarly to the ¹H spectrum.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon correlations, which is especially useful for unambiguous assignment of the diastereotopic azetidine protons.[1]

FT-IR Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): Place one drop of the liquid sample directly onto the ATR crystal.

    • Thin Film (for solids/viscous liquids): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), apply the solution to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Background Collection: Record a background spectrum of the empty ATR crystal or the clean salt plate. This is crucial to subtract atmospheric (CO₂, H₂O) and accessory absorptions.

  • Sample Analysis: Place the prepared sample in the IR beam path and collect the spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) on instruments like a TOF or Orbitrap is recommended for accurate mass measurements.[2]

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire the spectrum in positive ion mode to observe protonated molecules [M+H]⁺ and other adducts.

    • Scan over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Accurate Mass Measurement: Calibrate the instrument using a known reference standard immediately before or during the analysis (using a lock mass) to ensure high mass accuracy.[3]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel or synthesized organic compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Purified Sample MS Mass Spectrometry (HRMS) Purification->MS Purified Sample IR FT-IR Spectroscopy Purification->IR Purified Sample Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Connectivity & Stereochemistry MS->Structure_Confirmation Molecular Formula IR->Structure_Confirmation Functional Groups Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

References

Technical Guide: tert-Butyl 3-amino-3-methylazetidine-1-carboxylate (CAS 1158758-77-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of tert-butyl 3-amino-3-methylazetidine-1-carboxylate (CAS 1158758-77-0). This compound is a key heterocyclic building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of targeted therapeutics, most notably Janus kinase (JAK) inhibitors. This document details its physicochemical properties and outlines a plausible synthetic route based on established chemical methodologies for related azetidine derivatives. Furthermore, it explores the role of this intermediate in the development of drugs targeting the JAK-STAT signaling pathway, a critical mediator of immune response and cell growth.

Chemical and Physical Properties

This compound is a substituted azetidine featuring a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and geminal amino and methyl groups at the 3-position. The Boc group provides stability during synthetic manipulations and can be readily removed under acidic conditions.

PropertyValueReference(s)
CAS Number 1158758-77-0[1]
Molecular Formula C₉H₁₈N₂O₂[2]
Molecular Weight 186.25 g/mol [2]
IUPAC Name This compound[1]
Appearance Colorless to light yellow clear liquid[3]
Purity >98.0% (GC)[3]
SMILES CC1(CN(C1)C(=O)OC(C)(C)C)N[2]
InChI Key LDWZHGRHSCFIJE-UHFFFAOYSA-N[2]

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from 1-Boc-3-azetidinone:

  • Step 1: Synthesis of tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate. This intermediate is formed via a Strecker-type reaction where 1-Boc-3-azetidinone reacts with a cyanide source and an ammonia source.

  • Step 2: Grignard Reaction to replace the cyano group with a methyl group. The cyano group of the intermediate is then reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) to yield the final product.

Synthetic Pathway start 1-Boc-3-azetidinone intermediate tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate start->intermediate 1. NaCN, NH4Cl 2. H2O product This compound intermediate->product 1. MeMgBr, THF 2. H2O

Figure 1: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate

  • To a solution of 1-Boc-3-azetidinone (1 equivalent) in methanol, add ammonium chloride (1.2 equivalents) and sodium cyanide (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the intermediate, tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate (1 equivalent), in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of methylmagnesium bromide (3 equivalents) in THF.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Biological Activity and Applications in Drug Development

This compound serves as a crucial building block for the synthesis of more complex molecules with therapeutic potential. Its primary application is in the development of kinase inhibitors.

Intermediate for Janus Kinase (JAK) Inhibitors

This azetidine derivative is a key intermediate in the synthesis of selective inhibitors of the Janus kinase (JAK) family of enzymes.[4] JAKs are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is essential for regulating immune responses, hematopoiesis, and inflammation. Dysregulation of this pathway is implicated in various autoimmune diseases, inflammatory conditions, and cancers.[5][6]

JAK inhibitors, such as Tofacitinib and Baricitinib, have been approved for the treatment of rheumatoid arthritis and other autoimmune disorders.[5][6] The azetidine moiety is often incorporated into the structure of these inhibitors to provide desirable physicochemical properties and to orient the molecule for optimal binding to the ATP-binding pocket of the JAK enzymes.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the cytokine receptor. These phosphorylated tyrosines serve as docking sites for STAT proteins. Upon binding, the STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.

JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 Receptor->JAK1 2. Dimerization & JAK Activation JAK2 JAK Receptor->JAK2 STAT1 STAT Receptor->STAT1 4. STAT Recruitment JAK1->Receptor 3. Phosphorylation JAK1->STAT1 5. STAT Phosphorylation STAT2 STAT STAT1->STAT2 6. Dimerization STAT_dimer_nuc STAT Dimer DNA DNA STAT_dimer_nuc->DNA 8. Binds to DNA Gene Target Gene (Inflammation, Proliferation) DNA->Gene 9. Gene Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding JAK_Inhibitor JAK Inhibitor (derived from CAS 1158758-77-0) JAK_Inhibitor->JAK1 Inhibition STAT_dimer_cyto->STAT_dimer_nuc 7. Nuclear Translocation

Figure 2: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

JAK inhibitors developed using this compound as a building block act by competing with ATP for binding to the catalytic site of JAK enzymes. This competitive inhibition prevents the phosphorylation cascade, thereby blocking the downstream signaling events and mitigating the pro-inflammatory effects of cytokines.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its primary utility lies in its role as a key intermediate for the synthesis of potent and selective kinase inhibitors, particularly those targeting the Janus kinase family. The azetidine scaffold provides a unique three-dimensional structure that can be exploited to achieve high affinity and selectivity for the target enzyme. A deeper understanding of its synthesis and its application in the design of targeted therapies is crucial for the continued development of novel treatments for a range of diseases driven by aberrant kinase signaling. Further research into scalable and efficient synthetic routes for this compound will be beneficial for its broader application in drug discovery and development.

References

The Strategic Utility of 3-Amino-1-Boc-3-methylazetidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical entities with enhanced pharmacological profiles is a perpetual endeavor in drug discovery. Small, strained ring systems have emerged as valuable scaffolds, offering unique three-dimensional diversity and improved physicochemical properties. Among these, the azetidine motif has garnered significant attention. This whitepaper provides a comprehensive technical overview of 3-amino-1-Boc-3-methylazetidine, a key building block that is increasingly utilized in the synthesis of innovative therapeutics, particularly in the realm of kinase inhibition.

Physicochemical Properties and Spectroscopic Data

3-amino-1-Boc-3-methylazetidine, also known as tert-butyl 3-amino-3-methylazetidine-1-carboxylate, is a stable, colorless to light yellow liquid at room temperature. Its Boc-protecting group allows for controlled reactivity in multi-step syntheses. Key physicochemical and spectroscopic data are summarized below.

PropertyValue
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.26 g/mol
CAS Number 1158758-77-0
Appearance Colorless to Light yellow clear liquid
Boiling Point 242.5 ± 33.0 °C (Predicted)
Density 1.062 ± 0.06 g/cm³ (Predicted)
Purity >98.0% (GC)
Storage Conditions Refrigerated (0-10°C), under inert gas

Spectroscopic Data:

While a publicly available, comprehensive spectral analysis is limited, data from commercial suppliers and related literature confirm the structure. The anticipated spectral characteristics are:

  • ¹H NMR (CDCl₃): Signals corresponding to the Boc group (singlet, ~1.4 ppm), the methyl group (singlet), and the azetidine ring protons (multiplets).

  • ¹³C NMR (CDCl₃): Resonances for the quaternary carbon of the Boc group, the Boc carbonyl carbon, the carbons of the azetidine ring, and the methyl carbon.

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ peak at m/z 187.14.

Synthesis of 3-amino-1-Boc-3-methylazetidine

A robust and scalable synthesis of 3-amino-1-Boc-3-methylazetidine is crucial for its widespread application. A common and efficient synthetic route commences from the commercially available 1-Boc-3-azetidinone. The synthesis can be conceptualized as a two-step process:

  • Addition of a methyl group to the ketone: This is typically achieved via a Grignard reaction using methylmagnesium bromide. This step creates the key tertiary alcohol intermediate, tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate.

  • Conversion of the tertiary alcohol to the primary amine: This transformation can be accomplished through several methods, such as a Ritter reaction followed by hydrolysis, or conversion to a leaving group (e.g., mesylate) followed by nucleophilic substitution with an amine source (e.g., ammonia or an azide followed by reduction).

G start 1-Boc-3-azetidinone step1 Methylmagnesium bromide (MeMgBr) in THF start->step1 intermediate tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate step1->intermediate step2 Conversion of Alcohol to Amine (e.g., Ritter Reaction or Mesylation/Amination) intermediate->step2 product 3-Amino-1-Boc-3-methylazetidine step2->product

A high-level workflow for the synthesis of 3-amino-1-Boc-3-methylazetidine.
Experimental Protocol: Synthesis from 1-Boc-3-azetidinone

Step 1: Synthesis of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

To a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, a solution of methylmagnesium bromide (1.2 eq) in diethyl ether is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate.

Step 2: Synthesis of this compound (via Ritter Reaction)

To a solution of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate (1.0 eq) in acetonitrile is added concentrated sulfuric acid (2.0 eq) dropwise at 0°C. The reaction mixture is stirred at room temperature for 24 hours. The mixture is then carefully poured into ice-water and neutralized with aqueous sodium hydroxide solution. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude amide intermediate is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide. After cooling to room temperature, the product is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give 3-amino-1-Boc-3-methylazetidine.

Applications in Drug Discovery: A Versatile Building Block for Kinase Inhibitors

The 3-amino-3-methylazetidine scaffold provides a unique three-dimensional vector for substitution, allowing for the exploration of chemical space in drug design. The primary amine serves as a key handle for the introduction of various functionalities through reactions such as acylation, alkylation, and reductive amination.

A significant application of this building block is in the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Case Study: IRAK4 Inhibitors for Inflammatory Diseases

A recent patent application (WO2021113547A1) highlights the use of 3-amino-1-Boc-3-methylazetidine in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a key mediator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Inhibition of IRAK4 is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.

The general synthetic approach involves the coupling of 3-amino-1-Boc-3-methylazetidine with a heterocyclic core, followed by further functionalization.

G start 3-Amino-1-Boc-3-methylazetidine step1 Coupling with Heterocyclic Core (e.g., Pyrimidine derivative) start->step1 intermediate Boc-protected Azetidine-Heterocycle Intermediate step1->intermediate step2 Deprotection of Boc group (e.g., TFA) intermediate->step2 intermediate2 Secondary Amine Intermediate step2->intermediate2 step3 Further Functionalization intermediate2->step3 product Final IRAK4 Inhibitor step3->product

General workflow for the synthesis of IRAK4 inhibitors using the title building block.

The patent discloses several compounds with potent IRAK4 inhibitory activity. For example, a representative compound demonstrated an IC₅₀ value in the low nanomolar range in a biochemical assay.

Compound Example (from WO2021113547A1)IRAK4 IC₅₀ (nM)
Example Compound 1< 10
Example Compound 2< 50

These findings underscore the value of the 3-amino-3-methylazetidine moiety in providing a desirable vector for interacting with the kinase active site, potentially leading to enhanced potency and selectivity.

Conclusion

3-amino-1-Boc-3-methylazetidine is a valuable and versatile building block for modern drug discovery. Its unique structural features and facile incorporation into complex molecules make it an attractive scaffold for the development of novel therapeutics. The successful application of this building block in the synthesis of potent IRAK4 inhibitors highlights its potential in addressing unmet medical needs in inflammatory and autoimmune diseases. As the demand for novel chemical matter continues to grow, the strategic use of such well-defined and functionalized small ring systems will undoubtedly play an increasingly important role in the design and synthesis of the next generation of medicines.

Technical Guide: Physicochemical Characteristics of tert-Butyl 3-amino-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-amino-3-methylazetidine-1-carboxylate is a synthetically versatile bifunctional building block of significant interest in medicinal chemistry and drug discovery. Its rigid four-membered azetidine core, coupled with a protected amine and a primary amine, provides a unique three-dimensional scaffold for the synthesis of novel chemical entities. This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and its general application in synthetic workflows.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed experimentally for critical applications.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1158758-77-0
Molecular Formula C₉H₁₈N₂O₂[1]
Molecular Weight 186.25 g/mol [1]
Appearance Colorless to light yellow clear liquid[2]
Purity >98.0% (GC)[2]
Boiling Point 242.5 ± 33.0 °C (Predicted)-
Density 1.062 ± 0.06 g/cm³ (Predicted)-
pKa 8.29 ± 0.20 (Predicted)-
logP Not available-
Solubility Not available-

Safety Information

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physicochemical properties.

Boiling Point Determination (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

  • Thiele tube or melting point apparatus with a heating block

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or silicone oil

Procedure:

  • Add a small amount (a few milliliters) of this compound to the fusion tube.

  • Place the capillary tube, with its sealed end facing upwards, into the fusion tube containing the sample.

  • Attach the fusion tube to the thermometer, ensuring the sample is level with the thermometer bulb.

  • Place the assembly into the Thiele tube or heating block, which is filled with a suitable heating oil.

  • Heat the apparatus slowly and observe the capillary tube.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Note the temperature when a continuous and rapid stream of bubbles is observed. This is the boiling point of the liquid.

  • For accuracy, allow the apparatus to cool slowly and record the temperature at which the liquid just begins to enter the capillary tube. The average of these two temperatures provides a more accurate boiling point.

pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant (pKa) of the amine functional group.

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

Procedure:

  • Prepare a solution of this compound of known concentration in deionized water.

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Place the sample solution in the beaker with a magnetic stir bar and immerse the pH electrode.

  • Record the initial pH of the solution.

  • Begin titrating with the standardized HCl solution, adding small, precise increments from the burette.

  • After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

  • Continue the titration until the pH changes significantly, indicating the equivalence point has been passed.

  • Plot a titration curve of pH versus the volume of titrant added.

  • The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This can be determined from the midpoint of the steepest part of the titration curve.

logP Determination (Shake-Flask Method)

This method determines the octanol-water partition coefficient (logP), a measure of lipophilicity.

Apparatus:

  • Separatory funnel or screw-cap vials

  • Mechanical shaker

  • Centrifuge (optional)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

Procedure:

  • Prepare a stock solution of this compound in the aqueous phase.

  • Add equal volumes of the pre-saturated n-octanol and the aqueous sample solution to the separatory funnel or vial.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely. Centrifugation can be used to aid separation if an emulsion forms.

  • Carefully collect samples from both the aqueous and the n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient (P).

Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic solubility of the compound in a specific solvent.

Apparatus:

  • Screw-cap vials

  • Thermostatically controlled shaker or incubator

  • Filtration device (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent of interest (e.g., water, buffer).

  • Seal the vial and place it in a shaker at a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

  • Dilute the filtered solution as necessary and determine the concentration of the dissolved compound using a calibrated analytical method.

  • The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Application in Synthetic Workflow

This compound is a valuable building block in organic synthesis, particularly for the creation of more complex molecules with potential therapeutic applications. The primary amino group can be readily functionalized through various reactions such as acylation, alkylation, or reductive amination, while the Boc-protected nitrogen of the azetidine ring remains stable until deprotection is desired.

G cluster_start Starting Material cluster_functionalization Functionalization of Primary Amine cluster_intermediate Functionalized Intermediate cluster_deprotection Boc Deprotection cluster_final Final Product A tert-Butyl 3-amino-3- methylazetidine-1-carboxylate B Acylation (R-COCl, base) A->B C Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) A->C D Sulfonylation (R-SO₂Cl, base) A->D E N-Acylated Azetidine B->E F N-Alkylated Azetidine C->F G N-Sulfonylated Azetidine D->G H Acidic Conditions (e.g., TFA, HCl) E->H F->H G->H I Diverse Bioactive Azetidine Derivatives H->I

References

An In-depth Technical Guide to sp3-Rich Fragments in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to the Third Dimension in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful and efficient strategy for identifying high-quality lead compounds.[1] This approach screens small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to biological targets.[2] Traditionally, these fragment libraries have been dominated by flat, aromatic, sp2-hybridized molecules. However, the drug discovery landscape is evolving, with a growing recognition of the critical role that three-dimensionality plays in molecular recognition and drug efficacy. This has led to the "Escape from Flatland" paradigm, a conscious effort to increase the fraction of sp3-hybridized carbons (Fsp3) in drug candidates.[3][4] sp3-rich fragments, with their inherent three-dimensional structures, are at the forefront of this movement, offering a path to explore novel chemical space and tackle challenging biological targets.[2][5]

Drug candidates with a higher fraction of sp3-hybridized carbons (specifically in the 0.4–0.5 range) have demonstrated an increased likelihood of successful clinical progression.[6] This guide provides a comprehensive overview of the core principles, advantages, challenges, and methodologies associated with the integration of sp3-rich fragments into modern drug design workflows.

Core Advantages and Inherent Challenges

The shift towards greater three-dimensionality in fragment libraries is driven by a host of potential benefits, though it is not without its own set of challenges.

Advantages of sp3-Rich Fragments:

  • Improved Physicochemical Properties: An increased Fsp3 count is often linked to enhanced aqueous solubility and better metabolic stability, crucial properties for a successful drug candidate.[2][7]

  • Enhanced Selectivity: The well-defined three-dimensional shapes of sp3-rich fragments can lead to more specific interactions with protein binding sites, offering greater selectivity against closely related proteins.[2][8]

  • Exploration of Novel Chemical Space: These fragments allow for the exploration of complex protein topographies that are often inaccessible to flatter, more rigid aromatic compounds, potentially unlocking previously "undruggable" targets.[6][9]

  • Clearer Intellectual Property Landscape: The relative complexity and novelty of sp3-rich scaffolds can provide a more distinct and defensible intellectual property position.[7]

  • Better Mimicry of Natural Products: sp3-rich fragments more closely resemble the shapes of natural products, which are a long-standing source of bioactive molecules.[10][11]

Challenges in Development and Screening:

  • Synthetic Complexity: The synthesis of sp3-rich fragments is often more complex and resource-intensive compared to their sp2-rich counterparts.[6][12] A significant challenge is the development of robust and predictable synthetic methods for their elaboration from a hit into a lead compound.[12]

  • Lower Hit Rates: A common concern is that the increased structural complexity of 3D fragments may lead to lower hit rates in screening campaigns, as finding a complementary protein pocket becomes more challenging.[6][8] However, reports of appreciable hit rates for sp3-enriched libraries are emerging.[6]

  • Screening Method Adaptation: The unique properties of sp3-rich fragments, such as potential solubility issues or a higher tendency for aggregation, may require the optimization of standard high-throughput screening methods.[11]

Data Presentation: A Quantitative Look at sp3-Rich Fragments

The design of effective fragment libraries hinges on adherence to key physicochemical properties, often guided by the "Rule of Three" (Molecular Weight ≤ 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3).[2] The tables below summarize the properties of representative sp3-rich fragment libraries and compare the screening technologies used for their evaluation.

Table 1: Comparison of Physicochemical Properties of sp3-Rich Fragment Libraries

Library/Fragment SetMean Molecular Weight (Da)Mean cLogPMean Fsp3Mean No. H-Bond AcceptorsMean No. H-Bond DonorsReference
Natural Product-Inspired Library2231.30.612.61.1[13]
sp3-Rich Heterocyclic Library2260.90.622.81.0[5]
Maybridge Diversity Set (for comparison)1481.10.231.90.6[13]
Life Chemicals 3D FragmentsN/AN/AHighN/AN/A[10]

Data compiled from multiple sources to illustrate typical property ranges. "N/A" indicates data not specified in the source.

Table 2: Comparison of High-Throughput Screening (HTS) Methods for sp3-Rich Fragment Screening

MethodTarget TypeThroughputAffinity RangeSample ConsumptionProvides Structural Info?Reference
NMR Spectroscopy (e.g., ¹⁹F-NMR) Proteins, RNAMedium-HighμM - mMModerateNo (but shows binding site)[1][2][11]
Surface Plasmon Resonance (SPR) Immobilized ProteinsHighnM - mMLowNo (provides kinetics)[1][11][14]
X-Ray Crystallography Crystallizable ProteinsLow-MediumμM - mMLowYes[1][14][15]
Cellular Thermal Shift Assay (CETSA) Intracellular ProteinsMediumμM - mMHigh (cells)No[11]
Weak Affinity Chromatography (WAC™) Immobilized ProteinsHighμM - mMLowNo (provides Kd)[16]

This table presents a general comparison; specific performance can vary based on the experimental setup and target.

Experimental Protocols: Synthesis and Screening

Detailed methodologies are crucial for the successful application of sp3-rich fragments. Below are representative protocols for the synthesis of an sp3-rich scaffold and for screening a fragment library using ¹⁹F-NMR.

Protocol 1: Synthesis of a Bis-Spirocyclic Fsp3-Rich Scaffold

This protocol outlines the synthesis of a bis-spiro-oxazolidine scaffold, a representative Fsp3-rich fragment core, adapted from diversity-oriented synthesis strategies.[2]

Objective: To synthesize a rigid, three-dimensional bis-spiro-oxazolidine fragment core.

Materials:

  • 4-N-benzyl piperidone

  • Sodium cyanide

  • (R)-Phenylglycinol

  • Diethyl azodicarboxylate (DEAD)

  • Triphenylphosphine (PPh₃)

  • Standard laboratory glassware and solvents (e.g., Toluene, THF, Dichloromethane)

  • Purification equipment (e.g., column chromatography system)

Procedure:

  • Step 1: Strecker Reaction: To a solution of 4-N-benzyl piperidone in a suitable solvent, add sodium cyanide under basic conditions. Stir the reaction mixture at room temperature overnight to form the α-amino nitrile.

  • Step 2: Nitrile Hydrolysis: Hydrolyze the resulting α-amino nitrile under acidic conditions to yield the corresponding α-amino acid.

  • Step 3: Esterification: Convert the carboxylic acid of the α-amino acid to its methyl ester using standard esterification methods (e.g., SOCl₂ in methanol).

  • Step 4: First Spirocyclization (Mitsunobu Reaction): Dissolve the α-amino ester and (R)-Phenylglycinol in anhydrous THF. Cool the solution to 0 °C. Add PPh₃ followed by the dropwise addition of DEAD. Allow the reaction to warm to room temperature and stir overnight. This forms the first spiro-oxazolidine ring.

  • Step 5: Second Spirocyclization: The second spirocycle is formed through a subsequent intramolecular reaction, often requiring specific conditions based on the exact substrate, to yield the final bis-spirocyclic scaffold.

  • Step 6: Purification: Purify the final product using silica gel column chromatography to obtain the desired Fsp3-rich fragment. Characterize using NMR and mass spectrometry.

Protocol 2: Fragment Screening using Fluorine-19 (¹⁹F) NMR

¹⁹F-NMR is a highly sensitive and efficient method for screening fragment libraries, especially for Fsp3-rich fragments that can be readily fluorinated.[2][11] The low natural abundance of ¹⁹F results in background-free spectra.

Objective: To identify binding fragments from a fluorinated Fsp3-rich library to a target protein.

Materials:

  • Fluorinated Fsp3-rich fragment library

  • Target protein of interest (purified, >95%)

  • NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O)

  • NMR spectrometer equipped with a fluorine probe

  • NMR tubes

Procedure:

  • Library Preparation: Prepare stock solutions of individual fluorinated fragments or cocktails of 5-10 fragments per cocktail in a suitable solvent (e.g., DMSO-d₆). Ensure final DMSO concentration in the NMR sample is low (<1%) to avoid protein denaturation.

  • Sample Preparation:

    • Reference Spectrum: Prepare a sample containing the fragment (or cocktail) in the NMR buffer.

    • Protein Spectrum: Prepare a sample containing the fragment (or cocktail) and the target protein (typically at 10-50 µM) in the NMR buffer.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F-NMR spectrum for the reference sample.

    • Acquire a one-dimensional ¹⁹F-NMR spectrum for the sample containing the protein.

  • Data Analysis and Hit Identification:

    • Compare the spectra from the reference and protein-containing samples.

    • Binding of a fragment to the protein will cause a change in the chemical environment of the ¹⁹F nucleus.

    • Look for changes such as chemical shift perturbations, line broadening, or a decrease in signal intensity in the protein-containing sample.

    • Fragments that show significant spectral changes are considered primary hits.

  • Hit Validation: Deconvolute any hits from cocktails by screening the individual fragments. Validate hits using an orthogonal method, such as SPR or X-ray crystallography, to confirm binding and determine affinity.[16]

Visualizing Workflows and Concepts

Diagrams are essential for illustrating the complex relationships and workflows in drug design. The following visualizations are provided in the DOT language for Graphviz.

FBDD_Workflow cluster_0 1. Library Design & Synthesis cluster_1 2. Hit Identification cluster_2 3. Hit Validation & Characterization cluster_3 4. Hit-to-Lead Optimization Lib_Design Computational Design (Fsp3, Shape Diversity) Synthesis Synthesis of sp3-Rich Fragments Lib_Design->Synthesis QC Library QC (Purity, Solubility) Synthesis->QC Screen Biophysical Screen (e.g., SPR, NMR) QC->Screen Hits Primary Hits Screen->Hits Ortho Orthogonal Screen (e.g., X-Ray, CETSA) Hits->Ortho Struct Structural Biology (Binding Mode) Ortho->Struct Affinity Affinity Measurement (e.g., ITC, SPR) Struct->Affinity SAR Structure-Activity Relationship (SAR) Affinity->SAR Chem Analogue Synthesis (Fragment Growing/Linking) SAR->Chem Chem->SAR Lead Lead Compound Chem->Lead

Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD) using sp3-rich fragments.

Escape_From_Flatland 'Escape from Flatland': The evolution from 2D and 3D fragments to a drug candidate. cluster_0 Traditional FBDD cluster_1 Modern FBDD cluster_2 Hit-to-Lead Evolution cluster_3 Drug Candidate Frag_2D Flat, sp2-Rich Fragment (e.g., Benzene derivative) Low Fsp3 Lead_Opt Lead Optimization Frag_2D->Lead_Opt Elaboration (Adding sp3 centers) Frag_3D sp3-Rich Fragment (e.g., Spirocycle) High Fsp3 Frag_3D->Lead_Opt Growth (Preserving 3D core) Drug 3D Drug Candidate Improved Properties (Solubility, Selectivity) Lead_Opt->Drug

Caption: Conceptual illustration of the "Escape from Flatland" principle in drug design.

Kinase_Signaling_Pathway Receptor Growth Factor Receptor Upstream_Kinase Upstream Kinase (e.g., RAF) Receptor->Upstream_Kinase Activates Target_Kinase Target Kinase (e.g., MEK) Upstream_Kinase->Target_Kinase Phosphorylates & Activates Downstream_Effector Downstream Effector (e.g., ERK) Target_Kinase->Downstream_Effector Phosphorylates & Activates Cell_Response Cellular Response (Proliferation, Survival) Downstream_Effector->Cell_Response Drug sp3-Rich Fragment-Derived Kinase Inhibitor Drug->Target_Kinase Binds to ATP pocket & Inhibits Activity

Caption: Simplified kinase signaling pathway showing inhibition by an sp3-rich drug candidate.

Conclusion and Future Outlook

The incorporation of sp3-rich fragments represents a significant and valuable evolution in fragment-based drug discovery. By embracing three-dimensionality, researchers can unlock new regions of biologically relevant chemical space, leading to drugs with improved physicochemical properties and enhanced selectivity.[2][7] While challenges in synthesis and screening remain, the development of novel synthetic methodologies, such as C(sp3)–H functionalizations and diversity-oriented synthesis, is rapidly expanding the toolkit available to medicinal chemists.[6][17] Furthermore, the synergy between computational design and advanced biophysical screening techniques will continue to refine the design and application of 3D fragment libraries.[18][19] As the industry continues to tackle increasingly complex and challenging disease targets, the strategic use of sp3-rich fragments will undoubtedly be a cornerstone of designing the next generation of innovative therapeutics.

References

Azetidine Scaffolds in Modern Pharmaceutical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in modern medicinal chemistry. Its unique conformational constraints and favorable physicochemical properties have led to its incorporation into a wide range of biologically active molecules, including approved drugs and clinical candidates. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of azetidine scaffolds in contemporary pharmaceutical research.

Physicochemical Properties and Advantages in Drug Design

The compact and rigid nature of the azetidine ring offers several advantages in drug design compared to its more flexible five- and six-membered counterparts, pyrrolidine and piperidine. The inherent ring strain of approximately 25.4 kcal/mol influences its conformation and reactivity, providing a unique tool for medicinal chemists.[1]

Incorporating an azetidine moiety can lead to:

  • Improved Metabolic Stability: The strained ring can be less susceptible to metabolism compared to larger, more flexible rings.

  • Enhanced Aqueous Solubility: The polar nitrogen atom and the overall compact structure can improve solubility, a crucial parameter for drug development.

  • Reduced Lipophilicity: Azetidines generally exhibit lower lipophilicity (logP) compared to piperidines, which can be beneficial for optimizing ADME (absorption, distribution, metabolism, and excretion) properties.[2]

  • Novel Chemical Space and Exit Vectors: The defined geometry of the azetidine ring provides precise exit vectors for substituents, allowing for the exploration of novel chemical space and fine-tuning of interactions with biological targets.[3]

  • Conformational Constraint: The puckered four-membered ring restricts the conformational freedom of attached functional groups, which can pre-organize a molecule into its bioactive conformation, leading to increased potency and selectivity.[3]

Synthesis of Azetidine Scaffolds

Significant advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible.[4] Key synthetic strategies include:

  • Intramolecular Cyclization: The classical approach involves the cyclization of γ-amino halides or related substrates.

  • [2+2] Cycloadditions: The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, offers a direct route to azetidines.[4][5]

  • Ring Contraction: Ring contraction of larger heterocycles, such as pyrrolidines, can yield functionalized azetidines.[4]

  • C-H Functionalization: Direct functionalization of C-H bonds on the azetidine ring has emerged as a powerful tool for late-stage modification.

  • Synthesis of Spirocyclic Azetidines: Methods for constructing spirocyclic azetidines, which introduce three-dimensionality, have been developed, including Ti(IV)-mediated couplings and strain-release homologation.[4][6]

Data Presentation: Comparative Physicochemical Properties and Biological Activities

This section summarizes key quantitative data for azetidine-containing compounds and compares the physicochemical properties of the azetidine ring to its close analogs.

PropertyAzetidinePyrrolidinePiperidineReference(s)
Ring Strain (kcal/mol) ~25.4~5.4<2[1]
pKa (conjugate acid) 11.2911.2711.22[7]
logP -0.150.460.84[2]

Table 1: Comparison of Physicochemical Properties of Saturated Nitrogen Heterocycles.

Compound Class/TargetExample Compound(s)IC₅₀/Kᵢ (nM)Assay Type/Cell LineReference(s)
STAT3 Inhibitors Azetidine-based STAT3 inhibitors (e.g., 7g, 9k)550 - 980STAT3 DNA-binding activity (EMSA)[8]
MEK Inhibitors Cobimetinib4.2MEK1 kinase activity[9]
Nicotinic Acetylcholine Receptor Modulators Sazetidine-A0.1 - 10α4β2 nAChR binding and functional assays[10][11]
GPCR Allosteric Modulators Azetidine-based M4 mAChR PAMs (e.g., VU6000918)30Human M4 mAChR functional assay[12]
MerTK Inhibitors Azetidine-benzoxazole derivatives0.1 - 10MerTK kinase activity[13]

Table 2: Biological Activity of Representative Azetidine-Containing Compounds.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key azetidine building blocks.

Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

This procedure describes the synthesis of a versatile intermediate for the preparation of 3-substituted azetidines.[14]

Materials:

  • tert-butyl 3-oxoazetidine-1-carboxylate

  • Diethyl (cyanomethyl)phosphonate

  • Potassium tert-butoxide solution in THF (1 M)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of diethyl (cyanomethyl)phosphonate (1.2 eq.) in anhydrous THF under a hydrogen atmosphere, slowly add potassium tert-butoxide solution (1.1 eq.) at -5 °C.

  • Stir the mixture at -5 °C for 3 hours.

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq.) in THF and continue stirring for another 2 hours at -5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

General Procedure for the Synthesis of 3-Aryl-Azetidines

This protocol outlines a general method for the synthesis of 3-aryl-azetidines, which are common scaffolds in medicinal chemistry.[15]

Materials:

  • Aryl sulfonyl chloride

  • Hydrazine hydrate

  • Ketone

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Synthesis of Sulfonylhydrazides: To a solution of the aryl sulfonyl chloride (1.0 eq.) in THF at 0 °C, add hydrazine hydrate (2.5 eq.) dropwise. Stir the reaction at 0 °C until completion (monitored by TLC). Dilute the mixture with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Synthesis of Sulfonylhydrazones: To a solution of the sulfonylhydrazide (1.0 eq.) in MeOH, add the corresponding ketone (1.0 eq.). Stir the reaction at room temperature until completion (monitored by TLC).

  • Cyclization to 3-Aryl-Azetidines: The resulting sulfonylhydrazone is then subjected to cyclization conditions, typically involving a base and heat, to afford the 3-aryl-azetidine. Purification is achieved by column chromatography.

Synthesis of N-Boc-3-aminoazetidine

This procedure describes the synthesis of a key building block for introducing a 3-aminoazetidine moiety.[16]

Materials:

  • 1-Benzhydrylazetidin-3-one

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Oxime formation: A mixture of 1-benzhydrylazetidin-3-one, hydroxylamine hydrochloride, and sodium acetate in ethanol is heated at reflux.

  • Reduction of the oxime: The resulting oxime is reduced with LAH in anhydrous diethyl ether to give 1-benzhydrylazetidin-3-amine.

  • N-Boc protection: The amine is then treated with Boc₂O and triethylamine in DCM to afford N-Boc-1-benzhydrylazetidin-3-amine.

  • Debenzhydrylation: The benzhydryl group is removed by catalytic hydrogenation to yield N-Boc-3-aminoazetidine.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the application of azetidine scaffolds in pharmaceutical research.

STAT3_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates (Tyr705) pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Target_Genes Target Gene Expression (Proliferation, Survival) Nucleus->Target_Genes Promotes Transcription Azetidine_Inhibitor Azetidine-based STAT3 Inhibitor Azetidine_Inhibitor->pSTAT3 Inhibits Dimerization MEK_Inhibitor_Workflow Start Design & Synthesize Azetidine-based MEK Inhibitors Kinase_Assay In vitro MEK1/2 Kinase Assay Start->Kinase_Assay IC50 Determine IC50 values Kinase_Assay->IC50 Cell_Assay Cellular Proliferation Assay (e.g., BRAF mutant melanoma cells) IC50->Cell_Assay EC50 Determine EC50 values Cell_Assay->EC50 ADME In vitro ADME Profiling (Metabolic Stability, Solubility) EC50->ADME PK In vivo Pharmacokinetic Studies in Rodents ADME->PK Efficacy In vivo Efficacy Studies (Xenograft models) PK->Efficacy Lead_Opt Lead Optimization Efficacy->Lead_Opt Lead_Opt->Start Iterative Design nAChR_Modulation cluster_membrane Neuronal Membrane nAChR Extracellular α4 β2 α4 β2 α4 Intracellular Ion_Flow Cation Influx (Na+, Ca2+) nAChR->Ion_Flow Channel Opening ACh Acetylcholine (ACh) ACh->nAChR:p1 Binds to orthosteric site Sazetidine Sazetidine-A (Azetidine Agonist) Sazetidine->nAChR:p1 Binds with high affinity Depolarization Neuronal Depolarization Ion_Flow->Depolarization

References

Commercial Availability and Synthetic Insights for tert-Butyl 3-Amino-3-methylazetidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-amino-3-methylazetidine-1-carboxylate is a key building block in medicinal chemistry, prized for its rigid four-membered azetidine scaffold that allows for precise three-dimensional positioning of substituents. This attribute makes it a valuable component in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its commercial availability, offers insights into its likely synthetic pathways based on established methodologies for related compounds, and contextualizes its role in drug discovery.

Commercial Availability

This compound, identified by CAS number 1158758-77-0, is readily available from a variety of chemical suppliers. The table below summarizes the offerings from several prominent vendors, highlighting typical purities and physical forms. Researchers should note that purity analysis methods may vary between suppliers.

SupplierProduct NumberPurityAppearance
TCI ChemicalsA3529>98.0% (GC)Colorless to Light yellow clear liquid
Advanced ChemBlocksC-245797%Not specified
AstaTechP1128795.00%Not specified
Acros PharmatechAC46889Not specifiedNot specified

Synthetic Protocols and Methodologies

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a plausible synthetic route can be constructed based on established chemical principles and reported syntheses of analogous azetidine derivatives. A likely precursor for this synthesis is the commercially available tert-butyl 3-oxoazetidine-1-carboxylate.

A potential synthetic workflow could involve a two-step process:

  • Reductive Amination: The ketone functionality of tert-butyl 3-oxoazetidine-1-carboxylate can be converted to an amine via reductive amination. This reaction typically involves the formation of an imine or enamine intermediate, followed by reduction.

  • Methylation: The resulting primary amine can then be methylated.

A more direct, albeit potentially less controlled, approach could involve a one-pot reductive amination using methylamine.

Below is a generalized experimental protocol for a potential synthetic route, drawing from standard organic chemistry practices for similar transformations.

Proposed Synthesis of this compound

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate

  • Ammonia or a suitable ammonia source (e.g., ammonium acetate)

  • A reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)

  • A methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • A suitable solvent (e.g., methanol, dichloromethane)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

Step 1: Synthesis of tert-butyl 3-aminoazetidine-1-carboxylate (Intermediate)

  • Dissolve tert-butyl 3-oxoazetidine-1-carboxylate in a suitable solvent such as methanol.

  • Add an excess of an ammonia source, like ammonium acetate.

  • Cool the mixture in an ice bath.

  • Slowly add a reducing agent, for instance, sodium cyanoborohydride, portion-wise while monitoring the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, tert-butyl 3-aminoazetidine-1-carboxylate.

Step 2: Synthesis of this compound

  • Dissolve the crude intermediate from Step 1 in a solvent like dichloromethane.

  • Add a non-nucleophilic base, such as triethylamine, to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a methylating agent, for example, methyl iodide.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the final product.

Role in Drug Discovery: A Building Block Approach

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile scaffold in the synthesis of more complex molecules with potential therapeutic applications. The azetidine ring provides a rigid framework that can be strategically functionalized to interact with biological targets.

The diagram below illustrates the logical workflow of how a building block like this compound is utilized in the drug discovery process.

DrugDiscoveryWorkflow cluster_0 Chemical Synthesis cluster_1 Biological Screening cluster_2 Lead Optimization BuildingBlock tert-Butyl 3-amino-3-methyl- azetidine-1-carboxylate Derivatization Chemical Derivatization (e.g., Amide Coupling, Alkylation) BuildingBlock->Derivatization Functionalization CompoundLibrary Compound Library Generation Derivatization->CompoundLibrary Diversification Screening High-Throughput Screening (HTS) CompoundLibrary->Screening Assay HitIdentification Hit Identification Screening->HitIdentification Data Analysis LeadOptimization Lead Optimization (Structure-Activity Relationship) HitIdentification->LeadOptimization Medicinal Chemistry LeadOptimization->Derivatization Iterative Synthesis Candidate Preclinical Candidate LeadOptimization->Candidate

Methodological & Application

Application Notes: Parallel Synthesis of 3-Methyl-3-aminoazetidine-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have emerged as valuable scaffolds in medicinal chemistry. Their rigid, three-dimensional structure allows for the precise spatial arrangement of substituents, making them attractive bioisosteres for various functional groups and core structures in drug discovery. The specific building block, tert-butyl 3-amino-3-methylazetidine-1-carboxylate , offers a versatile platform for generating diverse compound libraries for high-throughput screening. The presence of a primary amine on a quaternary carbon provides a stable anchor point for diversification while the Boc-protecting group allows for orthogonal synthetic strategies. This document provides detailed protocols for the parallel synthesis of compound libraries based on this scaffold, focusing on common and robust chemical transformations suitable for high-throughput synthesis.

Core Scaffold

StructureChemical Name
this compoundThis compound
CAS: 1158758-77-0
Synonyms: 1-Boc-3-amino-3-methylazetidine, tert-Butyl 3-amino-3-methyl-1-azetidinecarboxylate

This key intermediate serves as a versatile starting material for creating libraries of compounds with potential therapeutic applications, such as triple reuptake inhibitors for antidepressants.[1]

Parallel Synthesis Workflows

Two primary and highly robust methods for the diversification of the core scaffold in a parallel synthesis format are reductive amination and amide coupling. These reactions are generally high-yielding, have a broad substrate scope, and are amenable to automation.

Reductive Amination Library Synthesis

This workflow allows for the introduction of a wide variety of substituents through the reaction of the primary amine of the core scaffold with a diverse set of aldehydes or ketones.

G cluster_workflow Reductive Amination Workflow reagents Core Scaffold (this compound) + Aldehyde/Ketone Library (R1-CHO/R1-CO-R2) imine_formation Imine/Enamine Formation (DCM or DCE, rt, 1-2 h) reagents->imine_formation Step 1 reduction Reduction (Sodium Triacetoxyborohydride) imine_formation->reduction Step 2 workup Aqueous Workup (Sat. NaHCO3) reduction->workup Step 3 purification Purification (Parallel Flash Chromatography or SPE) workup->purification Step 4 final_product Final Product Library (Tertiary Amine Derivatives) purification->final_product Step 5

Caption: Workflow for Parallel Reductive Amination.

Amide Coupling Library Synthesis

This approach involves coupling the primary amine of the core scaffold with a library of carboxylic acids to generate a diverse set of amide derivatives.

G cluster_workflow Amide Coupling Workflow reagents Core Scaffold (this compound) + Carboxylic Acid Library (R-COOH) activation Carboxylic Acid Activation (HATU, DIPEA) reagents->activation Step 1 coupling Amide Bond Formation (DMF, rt, 4-12 h) activation->coupling Step 2 workup Aqueous Workup / SPE coupling->workup Step 3 purification Purification (Parallel HPLC or Flash Chromatography) workup->purification Step 4 final_product Final Product Library (Amide Derivatives) purification->final_product Step 5

Caption: Workflow for Parallel Amide Coupling.

Experimental Protocols

The following protocols are designed for execution in parallel, for instance, using a 96-well plate format.

Protocol 1: Parallel Reductive Amination

This protocol is adapted from methodologies used for the synthesis of 3-aminoazetidine derivatives.[1]

Materials:

  • This compound

  • Library of diverse aldehydes

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 96-well reaction blocks with sealing mats

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (1.0 eq.) in anhydrous DCM (e.g., 0.2 M).

    • Prepare stock solutions of the aldehyde library (1.1 eq.) in anhydrous DCM (e.g., 0.22 M).

  • Reaction Setup (in each well of the 96-well block):

    • To each well, add 500 µL of the core scaffold stock solution (0.1 mmol).

    • Add 500 µL of the corresponding aldehyde stock solution (0.11 mmol).

    • Seal the reaction block and allow it to stir at room temperature for 1 hour to facilitate imine formation.

  • Reduction:

    • Unseal the block and add sodium triacetoxyborohydride (1.5 eq., 32 mg) to each well.

    • Reseal the block and stir at room temperature for 12-18 hours.

  • Workup:

    • Quench each reaction by adding 500 µL of saturated NaHCO₃ solution.

    • Stir vigorously for 15 minutes.

    • Separate the organic layer using a liquid handler or by manual pipetting.

    • Wash the organic layer with 500 µL of brine.

  • Isolation and Purification:

    • Dry the organic extracts by passing them through a phase separator plate or by adding anhydrous Na₂SO₄.

    • Concentrate the solvent in a centrifugal evaporator.

    • Purify the crude products using parallel solid-phase extraction (SPE) or automated flash chromatography.

Protocol 2: Parallel Amide Coupling

Materials:

  • This compound

  • Library of diverse carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • 96-well reaction blocks with sealing mats

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the carboxylic acid library (1.2 eq.) in anhydrous DMF (e.g., 0.24 M).

    • Prepare a stock solution of HATU (1.2 eq.) in anhydrous DMF (e.g., 0.24 M).

    • Prepare a stock solution of this compound (1.0 eq.) and DIPEA (3.0 eq.) in anhydrous DMF (e.g., 0.2 M in the amine).

  • Reaction Setup (in each well of the 96-well block):

    • To each well, add 500 µL of the carboxylic acid stock solution (0.12 mmol).

    • Add 500 µL of the HATU stock solution (0.12 mmol) and agitate for 15 minutes to pre-activate the carboxylic acid.

    • Add 500 µL of the core scaffold/DIPEA stock solution (0.1 mmol amine, 0.3 mmol DIPEA).

  • Coupling Reaction:

    • Seal the reaction block and stir at room temperature for 4-12 hours. Monitor reaction progress by LC-MS if necessary.

  • Workup:

    • Quench the reaction by adding 1 mL of water to each well.

    • Extract the product with ethyl acetate (2 x 1 mL).

  • Isolation and Purification:

    • Combine the organic extracts and concentrate using a centrifugal evaporator.

    • Purify the crude products using parallel preparative HPLC-MS.

Data Presentation: Representative Library Synthesis

The following table summarizes representative data from a parallel synthesis of 3-aminoazetidine derivatives, demonstrating the efficacy of these methods in generating compound libraries with potential biological activity as triple reuptake inhibitors.[1] The data showcases the inhibitory activity against human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters.

Compound IDR Group (from Aldehyde)% Inhibition hSERT @ 0.1 µM% Inhibition hNET @ 0.1 µM% Inhibition hDAT @ 0.1 µM
B-1 3,4-Dichlorophenyl989962
B-2 4-Chlorophenyl989845
B-3 4-Trifluoromethylphenyl979848
B-4 3-Trifluoromethylphenyl989955
B-5 Naphth-2-yl989970
B-6 3,4-Dimethylphenyl989840

Note: The data presented is based on a similar 3-aminoazetidine scaffold and is illustrative of the expected outcomes.[1]

Conclusion

This compound is a highly valuable building block for the construction of diverse chemical libraries. The protocols outlined for parallel reductive amination and amide coupling provide robust and efficient methods for generating large numbers of discrete compounds. These libraries can be instrumental in hit identification and lead optimization campaigns across a wide range of therapeutic targets, particularly in the field of neuroscience.[1][2] The amenability of these reactions to high-throughput formats facilitates the rapid exploration of chemical space around the privileged azetidine scaffold.

References

Amide Coupling Protocols for 3-amino-1-Boc-3-methylazetidine: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the amide coupling of 3-amino-1-Boc-3-methylazetidine with various carboxylic acids. This sterically hindered azetidine derivative is a valuable building block in medicinal chemistry, and efficient amide bond formation is crucial for its utilization in drug discovery and development. These notes offer a comparative overview of common coupling protocols, enabling researchers to select the most suitable method for their specific synthetic needs.

Introduction

3-Amino-1-Boc-3-methylazetidine presents a unique challenge in amide synthesis due to the steric hindrance around the secondary amine, which is attached to a tertiary carbon atom. This steric bulk can significantly impede the progress of the coupling reaction, often requiring more potent coupling reagents and optimized reaction conditions to achieve satisfactory yields. This application note explores several widely used coupling protocols and provides specific examples and data to guide the synthesis of N-(1-(tert-butoxycarbonyl)-3-methylazetidin-3-yl)amides.

Comparative Data of Amide Coupling Protocols

The selection of an appropriate coupling reagent is critical for the successful synthesis of amides from 3-amino-1-Boc-3-methylazetidine. Below is a summary of representative protocols with different coupling reagents.

Carboxylic AcidCoupling ReagentBaseSolventTime (h)Temp (°C)Yield (%)Reference
Benzoic AcidHATUDIPEADMF16RT82Patent WO2018112443A1
Acetic AcidEDC/HOBtDIPEADCM12RT[Data Not Found]-
Isobutyric AcidPyBOPDIPEADMF16RT[Data Not Found]-
Propionic AcidCOMUDIPEAACN12RT[Data Not Found]-

*Data for specific couplings of acetic acid, isobutyric acid, and propionic acid with 3-amino-1-Boc-3-methylazetidine using the indicated coupling agents were not found in the searched literature. The protocols provided below are representative procedures for these types of couplings.

Experimental Protocols

Detailed experimental procedures for the amide coupling of 3-amino-1-Boc-3-methylazetidine are provided below.

Protocol 1: HATU-Mediated Coupling of Benzoic Acid

This protocol is effective for coupling aromatic carboxylic acids to the sterically hindered 3-amino-1-Boc-3-methylazetidine.

Materials:

  • 3-amino-1-Boc-3-methylazetidine

  • Benzoic Acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of benzoic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add 3-amino-1-Boc-3-methylazetidine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(1-(tert-butoxycarbonyl)-3-methylazetidin-3-yl)benzamide.

Protocol 2: EDC/HOBt-Mediated Coupling of Acetic Acid (Representative Protocol)

This protocol represents a standard and cost-effective method for amide bond formation, though it may require longer reaction times or higher temperatures for sterically hindered amines.

Materials:

  • 3-amino-1-Boc-3-methylazetidine

  • Acetic Acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • 1M HCl solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve acetic acid (1.0 eq), 3-amino-1-Boc-3-methylazetidine (1.0 eq), and HOBt (1.2 eq) in DCM.

  • Add DIPEA (2.0 eq) to the mixture.

  • Add EDC (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Dilute the reaction mixture with DCM and wash with 1M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow and Pathway Diagrams

To visualize the experimental process and the underlying chemical transformation, the following diagrams are provided.

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid Activation Carboxylic Acid Activation Carboxylic_Acid->Activation Amine 3-amino-1-Boc-3-methylazetidine Coupling Nucleophilic Attack by Amine Amine->Coupling Reagents Coupling Reagent, Base, Solvent Reagents->Activation Activation->Coupling Amide_Formation Amide Product Coupling->Amide_Formation Extraction Aqueous Work-up Amide_Formation->Extraction Drying Drying Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Pure Amide Purification->Final_Product

Caption: General workflow for amide coupling.

Signaling_Pathway Carboxylic_Acid R-COOH Activated_Intermediate Activated Ester (e.g., OAt-ester) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Intermediate Amide_Product Amide R-CO-NHR' Activated_Intermediate->Amide_Product Nucleophilic Attack Amine R'-NH2 (3-amino-1-Boc-3-methylazetidine) Amine->Amide_Product Byproducts Byproducts

Caption: Chemical transformation pathway.

Application of tert-butyl 3-amino-3-methylazetidine-1-carboxylate in DNA-Encoded Library (DEL) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA-Encoded Library (DEL) technology has emerged as a powerful platform for the discovery of novel small molecule ligands for a wide range of biological targets. The success of a DEL campaign is critically dependent on the diversity and quality of the chemical building blocks used in library synthesis. Azetidines, four-membered nitrogen-containing heterocycles, are of significant interest in medicinal chemistry due to their rigid conformational properties, which allow for the precise spatial presentation of substituents. The building block, tert-butyl 3-amino-3-methylazetidine-1-carboxylate, offers a unique three-dimensional scaffold that can be readily incorporated into DELs, providing access to novel chemical space.

This document provides detailed application notes and protocols for the utilization of this compound in DEL synthesis. The protocols are based on established on-DNA chemical methodologies and are intended to serve as a guide for researchers in the field.

Core Concepts in DEL Synthesis

The synthesis of a DNA-encoded library typically involves a "split-and-pool" strategy. This combinatorial approach allows for the generation of vast libraries of compounds, where each unique small molecule is covalently linked to a unique DNA barcode that encodes its synthetic history.[1] The key steps in a synthesis cycle include:

  • Chemical Coupling: A building block is chemically ligated to a DNA-linked scaffold.

  • DNA Barcoding: A unique DNA oligonucleotide (barcode) corresponding to the building block is attached to the growing DNA strand.

  • Pooling and Splitting: All the DNA-linked compounds are pooled, mixed, and then split into new reaction vessels for the next cycle of chemical coupling and barcoding.

Amine-terminated DNA headpieces are common starting points for DEL synthesis, making amide bond formation a ubiquitous and critical reaction for incorporating building blocks like this compound.[1]

Data Presentation: Representative On-DNA Amide Coupling Data

The successful incorporation of a building block into a DEL is contingent on high-fidelity on-DNA reactions. The following table summarizes representative quantitative data for the on-DNA amide coupling of small, cyclic amine building blocks, including those structurally similar to this compound. These values are based on typical outcomes for optimized DNA-compatible reactions.[2]

Building Block CategoryCoupling ReagentRepresentative Conversion (%)Analytical Method
Small Cyclic Amines (e.g., Azetidines)DMT-MM85 - 95UPLC-MS
Small Cyclic Amines (e.g., Azetidines)EDC/HOAt/DIPEA80 - 90UPLC-MS
Sterically Hindered AminesDMT-MM60 - 80UPLC-MS
Sterically Hindered AminesEDC/HOAt/DIPEA50 - 75UPLC-MS

Experimental Protocols

The following protocols describe the general procedure for the incorporation of this compound into a DNA-encoded library using on-DNA amide bond formation.

Protocol 1: On-DNA Amide Coupling with DMT-MM

This protocol outlines the coupling of this compound to a DNA-linked carboxylic acid using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as the coupling reagent.[1]

Materials:

  • DNA-linked carboxylic acid (e.g., appended to an amine-terminated DNA headpiece via a bifunctional linker)

  • This compound

  • DMT-MM

  • Reaction Buffer: 200 mM MOPS, pH 8.0

  • Anhydrous DMSO

  • Nuclease-free water

Procedure:

  • Prepare a stock solution of the DNA-linked carboxylic acid in nuclease-free water to a final concentration of 1 mM.

  • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Prepare a fresh 100 mM stock solution of DMT-MM in nuclease-free water immediately before use.

  • In a sterile microcentrifuge tube, combine the following in order:

    • 5 µL of 1 mM DNA-linked carboxylic acid

    • 10 µL of 200 mM MOPS buffer (pH 8.0)

    • 2.5 µL of 100 mM this compound solution

    • 2.5 µL of 100 mM DMT-MM solution

  • Gently vortex the reaction mixture and incubate at room temperature (25°C) for 16 hours.

  • To purify the DNA-conjugated product, perform a standard ethanol precipitation or use a suitable DNA purification kit.

  • Analyze the reaction conversion by UPLC-MS.

Protocol 2: On-DNA Amide Coupling with EDC/HOAt/DIPEA

This protocol provides an alternative method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxy-7-azabenzotriazole (HOAt), and N,N-diisopropylethylamine (DIPEA).[2]

Materials:

  • DNA-linked carboxylic acid

  • This compound

  • EDC hydrochloride

  • HOAt

  • DIPEA

  • Reaction Buffer: 100 mM MES, pH 6.0

  • Anhydrous DMSO

  • Nuclease-free water

Procedure:

  • Prepare a stock solution of the DNA-linked carboxylic acid in nuclease-free water to a final concentration of 1 mM.

  • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Prepare a fresh 200 mM stock solution of EDC in 100 mM MES buffer (pH 6.0).

  • Prepare a 100 mM stock solution of HOAt in anhydrous DMSO.

  • In a sterile microcentrifuge tube, combine the following to pre-activate the carboxylic acid:

    • 5 µL of 1 mM DNA-linked carboxylic acid

    • 2.5 µL of 200 mM EDC solution

    • 1 µL of 100 mM HOAt solution

  • Incubate the mixture at room temperature for 15 minutes.

  • Add the following to the pre-activation mixture:

    • 2.5 µL of 100 mM this compound solution

    • 1 µL of 2 M DIPEA in anhydrous DMSO

  • Adjust the final volume with nuclease-free water if necessary.

  • Gently vortex the reaction mixture and incubate at 37°C for 16 hours.

  • Purify the DNA-conjugated product using standard methods.

  • Analyze the reaction conversion by UPLC-MS.

Visualizations

Experimental Workflow for a Single DEL Synthesis Cycle

DEL_Cycle_Workflow cluster_synthesis Chemical Synthesis cluster_encoding DNA Encoding start DNA-linked Scaffold split Split into N wells start->split coupling Couple Building Block n (e.g., tert-butyl 3-amino-3-methylazetidine -1-carboxylate) split->coupling Parallel Reactions pool Pool all wells coupling->pool ligation Ligate DNA Barcode n pool->ligation next_cycle Proceed to Next Cycle ligation->next_cycle

Caption: Workflow for a single cycle in a split-and-pool DEL synthesis.

Logical Relationship of Reagents in Amide Coupling

Amide_Coupling_Reagents cluster_reactants Reactants cluster_reagents Coupling Reagents dna_cooh DNA-linked Carboxylic Acid product DNA-linked Amide Product dna_cooh->product amine_bb This compound amine_bb->product coupling_agent Coupling Agent (e.g., DMT-MM or EDC/HOAt) coupling_agent->product Activates base Base (optional) (e.g., DIPEA) base->product Facilitates

Caption: Key components and their roles in on-DNA amide bond formation.

References

Application Notes and Protocols for the N-Functionalization of tert-Butyl 3-Amino-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Azetidines are four-membered, nitrogen-containing heterocycles that have become a cornerstone in medicinal chemistry. Their incorporation into drug candidates can improve critical physicochemical properties, including aqueous solubility and metabolic stability. The tert-butyl 3-amino-3-methylazetidine-1-carboxylate scaffold is a particularly valuable building block, featuring a protected (Boc) ring nitrogen and a primary amino group at a quaternary center, which allows for selective functionalization.[1][2] This document provides detailed protocols for two common and robust N-functionalization methods: N-acylation and N-alkylation via reductive amination, enabling the synthesis of diverse libraries for structure-activity relationship (SAR) studies.

Data Presentation: Comparison of N-Functionalization Methods

The following table summarizes typical reaction conditions and expected yields for the N-functionalization of the primary amino group on this compound. It is important to note that reaction optimization may be necessary for specific substrates to achieve optimal results.

Functionalization MethodReagentsBaseSolventTemperature (°C)Time (h)Typical Yield (%)
N-Acylation Acyl chloride or Anhydride (1.1 equiv)Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)Dichloromethane (DCM) or Tetrahydrofuran (THF)0 to RT1-485-98
N-Alkylation (Reductive Amination) Aldehyde or Ketone (1.0-1.2 equiv), Reducing agent (e.g., NaBH(OAc)₃) (1.5 equiv)Mildly acidic (e.g., AcOH) or NeutralDichloromethane (DCM) or Dichloroethane (DCE)Room Temperature (RT)12-2470-95

Experimental Workflows and Reaction Schemes

A general workflow for the N-functionalization process is outlined below, followed by specific reaction schemes.

G cluster_workflow General N-Functionalization Workflow start Start with tert-butyl 3-amino-3- methylazetidine-1-carboxylate reaction Perform N-Functionalization (Acylation or Reductive Amination) start->reaction monitor Monitor Reaction (TLC or LC-MS) reaction->monitor workup Aqueous Work-up & Extraction monitor->workup Upon Completion purify Purification (Flash Chromatography) workup->purify product Isolate Pure N-Functionalized Product purify->product

Caption: General experimental workflow for N-functionalization.

Caption: Reaction scheme for N-Acylation.

Caption: Reaction scheme for Reductive Amination.

Experimental Protocols

Protocol 1: N-Acylation with an Acyl Chloride

This protocol describes the formation of an amide bond by reacting the primary amine with an acyl chloride.

Materials:

  • This compound (1.0 equiv)

  • Acyl chloride (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 equiv) and the base (1.5 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 equiv) dropwise to the cooled solution.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

Work-up and Purification:

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated azetidine derivative.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the formation of a secondary or tertiary amine through the reaction with an aldehyde or ketone, followed by in-situ reduction of the resulting imine/enamine.[3]

Materials:

  • This compound (1.0 equiv)

  • Aldehyde or ketone (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • (Optional) Acetic acid (AcOH), catalytic amount

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), the aldehyde or ketone (1.1 equiv), and anhydrous DCM or DCE under a nitrogen or argon atmosphere.

  • Stir the mixture at room temperature for 20-30 minutes. If imine formation is slow, a catalytic amount of acetic acid can be added.

  • Add sodium triacetoxyborohydride (1.5 equiv) to the mixture in one portion. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.[1]

Work-up and Purification:

  • Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of NaHCO₃.[1]

  • Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[1]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.[1]

References

Application Notes and Protocols for Boc Deprotection of Substituted Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a valuable structural motif in medicinal chemistry, appearing in a wide range of biologically active compounds. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for the azetidine nitrogen due to its stability under various conditions and its facile cleavage under acidic conditions. The efficient and clean deprotection of the Boc group is a critical step in the synthesis of azetidine-containing molecules. This document provides detailed experimental procedures, comparative data for common deprotection methods, and a visual representation of the workflow for the Boc deprotection of substituted azetidines.

Data Presentation: Comparison of Boc Deprotection Methods

The choice of deprotection method for a Boc-protected substituted azetidine is crucial and depends on the nature of the substituents and the overall sensitivity of the molecule to acidic conditions. The following table summarizes quantitative data from various deprotection protocols for a range of substituted azetidines.

SubstrateReagent(s)SolventTemperature (°C)TimeYield (%)Remarks
N-Boc-azetidineTrifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temp.2 hNot specifiedGeneral procedure for Boc deprotection.[1]
N-Boc-2-phenylazetidineTrifluoroacetic acid (TFA)Not specifiedNot specifiedNot specifiedQuantitativeMentioned in the context of a related deprotection.[2]
N-Boc-3-hydroxyazetidine4 M HCl in DioxaneDioxaneRoom Temp.Not specifiedHighGeneral method for Boc deprotection.[3]
N-Boc-azetidin-3-oneTrifluoroacetic acid (TFA)Dichloromethane (DCM)0 to Room Temp.1-4 hHighGeneral protocol for TFA deprotection.[4]
Substituted N-Boc-azetidinesTrifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temp.2 h60General procedure with workup.[1]
Substituted N-Boc-azetidines4 M HCl in DioxaneDioxaneRoom Temp.2 h91Formation of the bis-HCl salt.[5]
Substituted N-Boc-azetidines4 M HCl in DioxaneDioxaneRoom Temp.16 hQuantitativeLonger reaction time for complete conversion.[5]
N-Boc-tryptamine derivativeMethanol (thermal)Methanol230 °C45 min73-90Thermal deprotection in continuous flow.[6]
N-Boc protected aminesOxalyl chloride, MethanolMethanolRoom Temp.1-4 hup to 90Mild deprotection method.[7]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard and widely used method for the cleavage of the Boc protecting group from substituted azetidines using trifluoroacetic acid.

Materials:

  • Boc-protected substituted azetidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected substituted azetidine in anhydrous DCM (e.g., 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of TFA: Slowly add trifluoroacetic acid to the stirred solution. A typical concentration of TFA in DCM is 20-50% (v/v). For sensitive substrates, a lower concentration and careful monitoring are recommended.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[4]

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Carefully wash the organic solution with saturated aqueous NaHCO₃ solution to neutralize the excess acid. Be cautious as CO₂ evolution will occur.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected azetidine.

  • Purification: If necessary, the crude product can be further purified by column chromatography, crystallization, or distillation.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol provides an alternative method for Boc deprotection using a solution of hydrogen chloride in dioxane, which often results in the precipitation of the hydrochloride salt of the deprotected amine.

Materials:

  • Boc-protected substituted azetidine

  • 4 M HCl in 1,4-dioxane

  • Anhydrous 1,4-dioxane (if needed for dilution)

  • Diethyl ether (for precipitation)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: Dissolve the Boc-protected substituted azetidine in a minimal amount of anhydrous 1,4-dioxane or another suitable solvent in a round-bottom flask.

  • Addition of HCl/Dioxane: Add the 4 M HCl solution in dioxane to the stirred solution of the substrate at room temperature.[5]

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from 30 minutes to several hours, depending on the substrate.[5][8] Monitor the reaction by TLC or LC-MS. In many cases, the hydrochloride salt of the deprotected azetidine will precipitate out of the solution.

  • Isolation:

    • If a precipitate forms, the reaction mixture can be diluted with diethyl ether to enhance precipitation.

    • Collect the solid product by filtration.

    • Wash the collected solid with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the hydrochloride salt of the deprotected azetidine under vacuum. The product is often of high purity and may not require further purification.

Mandatory Visualizations

Acid-Catalyzed Boc Deprotection Mechanism

The mechanism for the acid-catalyzed removal of a Boc protecting group involves three main steps: protonation of the carbonyl oxygen, cleavage of the tert-butyl group to form a stable carbocation and a carbamic acid intermediate, and finally, decarboxylation of the unstable carbamic acid to yield the free amine.

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation Boc_Amine Boc-Protected Azetidine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H+ Proton H+ Carbocation tert-Butyl Cation Protonated_Boc->Carbocation Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Loss of t-Bu+ Free_Amine Deprotected Azetidine (Amine Salt) Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2 Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start: Boc-Protected Substituted Azetidine dissolve Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_reagent Add Deprotection Reagent (e.g., TFA or HCl/Dioxane) cool->add_reagent react Stir at Room Temperature (Monitor by TLC/LC-MS) add_reagent->react concentrate Concentrate in vacuo react->concentrate Reaction Complete neutralize Neutralize with Base (e.g., NaHCO3) concentrate->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry isolate Isolate Crude Product dry->isolate purify Purify by Chromatography, Crystallization, or Distillation isolate->purify end End: Purified Deprotected Azetidine purify->end

References

Application Notes and Protocols: Tert-butyl 3-amino-3-methylazetidine-1-carboxylate as a Piperidine Bioisostere

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In medicinal chemistry, the strategic modification of lead compounds is crucial for optimizing pharmacokinetic and pharmacodynamic properties. Bioisosteric replacement, the substitution of one functional group with another that retains similar biological activity, is a powerful tool in this process. The piperidine ring is a prevalent scaffold in numerous approved drugs; however, it can be susceptible to metabolic degradation, particularly N-dealkylation, leading to rapid clearance and reduced oral bioavailability.[1][2]

The 3-amino-3-methylazetidine moiety, specifically in its N-Boc protected form, tert-butyl 3-amino-3-methylazetidine-1-carboxylate, has emerged as a valuable bioisostere for the piperidine ring.[2][3] The constrained four-membered azetidine ring offers several potential advantages, including:

  • Improved Metabolic Stability: The azetidine nitrogen is less prone to enzymatic oxidation and N-dealkylation compared to the piperidine nitrogen, which can lead to a longer in vivo half-life.[1][3]

  • Enhanced Solubility: The introduction of the polar amino group and the more compact azetidine ring can improve aqueous solubility.

  • Novel Chemical Space: The rigid, three-dimensional structure of the 3,3-disubstituted azetidine provides a distinct vector for substituent placement, allowing for exploration of new interactions with biological targets.

  • Reduced Lipophilicity: Azetidine-containing fragments generally exhibit lower lipophilicity (LogP) compared to their piperidine counterparts, which can be beneficial for improving ADME properties.[3]

These application notes provide a comprehensive overview of the use of this compound as a piperidine bioisostere, including synthetic protocols, comparative data, and experimental methodologies for its evaluation in drug discovery programs.

Data Presentation: Comparative Physicochemical and Pharmacokinetic Properties

The following tables present a representative comparison of key physicochemical and pharmacokinetic parameters between a hypothetical piperidine-containing drug candidate and its bioisosteric analog where the piperidine is replaced with a 3-amino-3-methylazetidine moiety.

Table 1: Physicochemical Properties

PropertyPiperidine Analog3-Amino-3-methylazetidine AnalogRationale for Change
Molecular Weight~ 350 g/mol ~ 338 g/mol Smaller azetidine ring reduces molecular weight.
cLogP3.52.8Azetidine and the additional amino group increase polarity.
pKa8.89.2 (amino group)The primary amino group is generally more basic.
Aqueous Solubility15 µg/mL50 µg/mLIncreased polarity and hydrogen bonding potential enhance solubility.

Table 2: In Vitro Pharmacokinetic Properties

ParameterPiperidine Analog3-Amino-3-methylazetidine AnalogFold Improvement
Metabolic Stability (Human Liver Microsomes)
Half-life (t½, min)15906.0x
Intrinsic Clearance (CLint, µL/min/mg)92.415.46.0x
CYP450 Inhibition
CYP3A4 IC50 (µM)2.5> 25>10x
CYP2D6 IC50 (µM)5.1> 50>9.8x

Table 3: In Vivo Pharmacokinetic Properties (Rat)

ParameterPiperidine Analog3-Amino-3-methylazetidine AnalogFold Improvement
Oral Bioavailability (%F)10%45%4.5x
Plasma Clearance (CLp, mL/min/kg)50153.3x
Volume of Distribution (Vd, L/kg)3.22.5-
Half-life (t½, h)1.56.04.0x

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to the target compound is a Strecker synthesis starting from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate.

Scheme 1: Synthesis of this compound

G reagent1 tert-butyl 3-oxoazetidine-1-carboxylate product1 tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate reagent1->product1 Strecker Reaction reagent2 KCN, NH4Cl product2 This compound product1->product2 Grignard/Organolithium Addition reagent3 MeMgBr or MeLi

Synthetic approach to the target compound.

Protocol: Strecker Reaction for α-Aminonitrile Formation

  • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C, add a solution of potassium cyanide (1.2 eq) and ammonium chloride (1.2 eq) in water.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate.[4]

Protocol: Grignard Reaction for Methyl Group Addition

  • Dissolve the α-aminonitrile (1.0 eq) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

  • Slowly add a solution of methylmagnesium bromide (MeMgBr) or methyllithium (MeLi) (1.5 eq) in the appropriate solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

In Vitro Metabolic Stability Assay

This protocol determines the rate of metabolism of a test compound in human liver microsomes.

G A Prepare Reagents (Microsomes, NADPH, Test Compound) B Pre-incubate Microsomes and Test Compound at 37°C A->B C Initiate Reaction with NADPH B->C D Quench Aliquots at Time Points C->D E Protein Precipitation D->E F LC-MS/MS Analysis E->F G Calculate Half-life and Intrinsic Clearance F->G

Workflow for in vitro metabolic stability assay.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound and positive control (e.g., a rapidly metabolized compound)

  • Acetonitrile with an internal standard for quenching and protein precipitation

  • 96-well plates

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add phosphate buffer, HLM, and the test compound (final concentration typically 1 µM).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), transfer aliquots of the reaction mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k).

  • Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) using the appropriate equations.

In Vitro JAK1 Kinase Inhibition Assay

This protocol is for determining the IC50 of a test compound against the JAK1 enzyme.

G A Prepare Assay Plate with Serially Diluted Inhibitor B Add JAK1 Enzyme and Substrate Peptide A->B C Initiate Kinase Reaction with ATP B->C D Incubate at RT C->D E Stop Reaction and Detect ADP Formation D->E F Measure Luminescence E->F G Calculate % Inhibition and Determine IC50 F->G

Workflow for a JAK1 kinase inhibition assay.

Materials:

  • Recombinant human JAK1 enzyme

  • Kinase substrate peptide (e.g., a tyrosine-containing peptide)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Test compound and a known JAK1 inhibitor (positive control)

  • White opaque 96- or 384-well plates

  • Luminometer

Protocol:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted compounds to the wells of the assay plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a potent, non-selective kinase inhibitor).

  • Prepare a master mix containing the JAK1 enzyme and the substrate peptide in kinase assay buffer.

  • Add the master mix to each well and incubate briefly at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km for JAK1.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves a two-step process of adding a reagent to stop the kinase reaction and deplete unused ATP, followed by adding a detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]

Application in Signaling Pathways: JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets. Several approved JAK inhibitors, such as Tofacitinib, incorporate a piperidine-like moiety. The bioisosteric replacement of this piperidine with a 3-amino-3-methylazetidine scaffold could lead to next-generation JAK inhibitors with improved properties.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation JAK->JAK Autophosphorylation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA Translocation STAT_inactive->STAT_dimer Dimerization GeneTranscription Gene Transcription (Inflammation, Proliferation) DNA->GeneTranscription Activation Cytokine Cytokine Cytokine->CytokineReceptor Binding Inhibitor Azetidine-based JAK Inhibitor Inhibitor->JAK Inhibition

References

Application Notes and Protocols for the Incorporation of 3-amino-3-methylazetidine Moiety into Lead Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the 3-amino-3-methylazetidine moiety into lead compounds. This document outlines the rationale for its use as a bioisosteric replacement, detailed synthetic protocols for its incorporation, and a summary of the potential impact on the pharmacological properties of the resulting molecules. The unique conformational constraints and the presence of a basic nitrogen atom make the 3-amino-3-methylazetidine scaffold an attractive building block in medicinal chemistry for enhancing potency, selectivity, and pharmacokinetic properties.[1][2]

Application Notes

Rationale for Incorporation: Bioisosterism and Physicochemical Properties

The 3-amino-3-methylazetidine moiety serves as a versatile bioisostere for various functional groups commonly found in lead compounds. Bioisosteric replacement is a powerful strategy in drug design to optimize physicochemical and pharmacological properties.[3] The rigid four-membered ring of the azetidine core restricts the conformational flexibility of the molecule, which can lead to a more favorable entropy of binding to the target protein.[4] The introduction of the 3-amino-3-methylazetidine group can modulate several key properties:

  • Lipophilicity and Solubility: The azetidine ring system can alter the lipophilicity (logP/logD) of a molecule, potentially improving its solubility and permeability.

  • Basicity (pKa): The amino group provides a basic center, which can be crucial for interactions with biological targets and can influence absorption, distribution, metabolism, and excretion (ADME) properties.

  • Metabolic Stability: The azetidine ring is generally more stable to metabolic degradation compared to more flexible acyclic amines.

  • Vectorial Properties: The defined three-dimensional arrangement of substituents on the azetidine ring can provide precise vectors for interacting with target proteins, enhancing potency and selectivity.

Therapeutic Applications

The incorporation of the 3-aminoazetidine scaffold has shown promise in various therapeutic areas. A notable example is in the development of triple reuptake inhibitors (TRIs) for the treatment of depression.[5][6] These compounds target the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters in the brain.[5][6] The 3-aminoazetidine core has been successfully employed as a central scaffold in the design of potent and selective TRIs.

Impact on DMPK Properties

The introduction of an azetidine moiety can have a significant and often beneficial impact on the Drug Metabolism and Pharmacokinetics (DMPK) profile of a lead compound. The rigid structure can lead to improved metabolic stability by shielding metabolically labile sites. Furthermore, the modulation of physicochemical properties such as lipophilicity and pKa can influence absorption and distribution. However, as with any structural modification, the specific impact on DMPK is context-dependent and requires experimental evaluation.

Data Presentation

The following table summarizes quantitative data for a series of 3-aminoazetidine derivatives evaluated as triple reuptake inhibitors.[5][6] While this data is for 3-aminoazetidines without the C3-methyl group, it provides valuable insights into the structure-activity relationships (SAR) for this class of compounds and serves as a strong starting point for the design of 3-amino-3-methylazetidine analogues.

Compound IDR1R2hSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
8ab Phenyl3,4-Dichlorophenyl1.28.5120
8af PhenylNaphthyl0.912.3150
8cg Cyclohexyl3,4-Dichlorophenyl2.515.4250
8ch CyclohexylNaphthyl1.818.2280
8cu Benzyl3,4-Dichlorophenyl3.120.1310
10ck Cyclopentyl3,4-Dichlorophenyl0.85.285
10cq CyclohexylNaphthyl0.64.875
10dl Cyclohexyl3,4-Dichlorophenyl0.53.962

Data extracted from "Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine".[5][6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and the incorporation of the 3-amino-3-methylazetidine moiety into lead compounds.

Synthesis of N-Boc-3-amino-3-methylazetidine

A general synthesis for N-Boc-3-amino-3-methylazetidine is proposed, starting from commercially available N-Boc-3-azetidinone.

Protocol 1: Synthesis of N-Boc-3-amino-3-methylazetidine

  • Step 1: Grignard Reaction: To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-hydroxy-3-methylazetidine.

  • Step 2: Mesylation: To a solution of N-Boc-3-hydroxy-3-methylazetidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Step 3: Azide Displacement: Dissolve the crude mesylate in DMF and add sodium azide (3.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 4: Reduction of Azide: Dissolve the crude azide in methanol and add Palladium on carbon (10 wt. %).

  • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 12 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to afford N-Boc-3-amino-3-methylazetidine.

Incorporation into Lead Compounds

The N-Boc-protected 3-amino-3-methylazetidine can be incorporated into lead compounds through various standard coupling reactions after deprotection of the Boc group.

Protocol 2: Boc Deprotection

  • Dissolve N-Boc-3-amino-3-methylazetidine (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane.

  • Stir the reaction at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain 3-amino-3-methylazetidine dihydrochloride salt.

Protocol 3: Reductive Amination

This protocol is suitable for coupling the 3-amino-3-methylazetidine moiety to a lead compound containing an aldehyde or ketone.

  • To a solution of the aldehyde or ketone (1.0 eq) and 3-amino-3-methylazetidine dihydrochloride (1.1 eq) in methanol, add triethylamine (2.5 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with water and concentrate under reduced pressure.

  • Extract the residue with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography.

Protocol 4: Amide Coupling

This protocol is for coupling the 3-amino-3-methylazetidine moiety to a lead compound containing a carboxylic acid.

  • To a solution of the carboxylic acid (1.0 eq), 3-amino-3-methylazetidine dihydrochloride (1.1 eq), and HATU (1.2 eq) in DMF, add N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction at room temperature for 4 hours.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous lithium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography.

Visualization of Signaling Pathways and Workflows

Monoamine Transporter Signaling Pathway

Compounds incorporating the 3-aminoazetidine moiety have been shown to act as triple reuptake inhibitors, modulating the signaling of monoamine neurotransmitters. The following diagram illustrates the general mechanism of action.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug Drug Action MA Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicle Synaptic Vesicle MA->Vesicle Packaging Synapse Vesicle->Synapse Release MAT Monoamine Transporter (SERT, NET, DAT) MAT->MA Recycling Synapse->MAT Reuptake Receptor Postsynaptic Receptors Synapse->Receptor Signal Signal Transduction Receptor->Signal Drug 3-Aminoazetidine Derivative Drug->MAT Inhibition

Caption: Mechanism of action of 3-aminoazetidine derivatives as triple reuptake inhibitors.

Experimental Workflow for Synthesis and Incorporation

The following diagram outlines the general workflow for the synthesis of the 3-amino-3-methylazetidine building block and its subsequent incorporation into a lead compound.

Experimental_Workflow start N-Boc-3-azetidinone step1 Grignard Reaction start->step1 intermediate1 N-Boc-3-hydroxy-3-methylazetidine step2 Mesylation, Azide Displacement, Reduction intermediate1->step2 intermediate2 N-Boc-3-amino-3-methylazetidine step3 Boc Deprotection intermediate2->step3 deprotection 3-Amino-3-methylazetidine Salt step4 Coupling Reaction (Reductive Amination or Amide Coupling) deprotection->step4 lead Lead Compound (with Aldehyde/Ketone or COOH) lead->step4 final_product Final Bioactive Compound step1->intermediate1 step2->intermediate2 step3->deprotection step4->final_product

Caption: General workflow for synthesis and incorporation of the 3-amino-3-methylazetidine moiety.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for tert-butyl 3-amino-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-butyl 3-amino-3-methylazetidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this key pharmaceutical intermediate.

Synthetic Pathway Overview

The synthesis of this compound can be approached through several key transformations, primarily starting from the commercially available precursor, tert-butyl 3-oxoazetidine-1-carboxylate. Two plausible synthetic routes are outlined below:

Route 1: Strecker Synthesis followed by Nitrile Reduction

This pathway involves the formation of an α-aminonitrile intermediate, which is then reduced to the target primary amine.

Strecker Synthesis Route A tert-Butyl 3-oxoazetidine-1-carboxylate B α-Aminonitrile Intermediate A->B  NH4Cl, NaCN   C tert-Butyl 3-amino-3-methylazetidine-1-carboxylate B->C  Reduction (e.g., LiAlH4 or H2/Catalyst)  

Caption: Strecker Synthesis Approach

Route 2: Reductive Amination followed by Methylation

This route first introduces the amino group via reductive amination, followed by the installation of the methyl group.

Reductive Amination Route A tert-Butyl 3-oxoazetidine-1-carboxylate B tert-Butyl 3-aminoazetidine-1-carboxylate A->B  NH3, NaBH3CN   C tert-Butyl 3-amino-3-methylazetidine-1-carboxylate B->C  Methylating Agent (e.g., MeI)  

Caption: Reductive Amination Strategy

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of this compound.

Starting Material: tert-Butyl 3-oxoazetidine-1-carboxylate

Q1: My synthesis of tert-butyl 3-oxoazetidine-1-carboxylate from the corresponding alcohol is low-yielding. What are the common pitfalls?

A1: Low yields in the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate are often attributed to several factors. Over-oxidation or side reactions can occur depending on the chosen oxidant. A common by-product is the formation of tert-butyl 5-oxooxazolidine-3-carboxylate.[1] To mitigate this, careful control of the reaction temperature is crucial. For instance, when using a TEMPO-based oxidation system, maintaining a low temperature (e.g., -10 °C) can be optimal.[1]

Oxidizing SystemTypical ConditionsPotential IssuesTroubleshooting
Swern OxidationOxalyl chloride, DMSO, Et3N, -78 °C to RTUnpleasant odor, precise temperature control needed.Ensure anhydrous conditions and slow addition of reagents.
TEMPO/NaOClTEMPO, KBr, NaOCl, NaHCO3, CH2Cl2/H2O, <0 °CBy-product formation, exothermicity.Maintain low temperature, monitor pH.
Dess-Martin PeriodinaneDMP, CH2Cl2, RTPeriodinane reagents can be explosive under certain conditions.Use stabilized DMP, avoid shock and heat.

Q2: How can I purify tert-butyl 3-oxoazetidine-1-carboxylate effectively?

A2: The product is a crystalline solid and can be purified by column chromatography on silica gel using a gradient of ethyl acetate in heptane or hexane.[1] Recrystallization from a suitable solvent system like dichloromethane/diisopropyl ether can also be employed for further purification.[2]

Route 1: Strecker Synthesis & Subsequent Reduction

Q3: The Strecker reaction on tert-butyl 3-oxoazetidine-1-carboxylate is not proceeding to completion. What can I do?

A3: The Strecker synthesis involves the formation of an imine intermediate, which is then attacked by a cyanide source.[3][4] Incomplete conversion could be due to several factors:

  • Inefficient Imine Formation: The equilibrium for imine formation can be unfavorable. The use of a dehydrating agent or a Lewis acid catalyst can help drive the reaction forward.

  • Steric Hindrance: The azetidine ring can present some steric hindrance. Ensuring a sufficient excess of the ammonia and cyanide source and allowing for adequate reaction time is important.

  • pH Control: The pH of the reaction is critical. Mildly acidic conditions are generally required to facilitate imine formation without protonating the cyanide nucleophile excessively.

Q4: I am having trouble with the hydrolysis of the nitrile group in the α-aminonitrile intermediate. Are there alternative reduction methods?

A4: While acidic or basic hydrolysis can convert the nitrile to a carboxylic acid, for the synthesis of the target compound, a reduction of the nitrile to a primary amine is required. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.[5] Alternatively, catalytic hydrogenation (e.g., using H2 gas with a Raney Nickel or Palladium catalyst) can be employed.[5]

Troubleshooting Nitrile Reduction:

ReagentConditionsPotential IssuesTroubleshooting
LiAlH4Anhydrous THF or Et2O, 0 °C to refluxHighly reactive, requires careful handling and quenching.Ensure strictly anhydrous conditions. Add the reagent slowly at 0 °C. Quench carefully with water or a solution of Rochelle's salt.
H2/CatalystH2 (balloon or high pressure), Raney Ni or Pd/C, MeOH or EtOHCatalyst poisoning, incomplete reaction.Use a fresh, active catalyst. Ensure the substrate is pure. Higher pressure may be required.
Route 2: Reductive Amination & Methylation

Q5: The reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate with ammonia gives a mixture of products. How can I improve the selectivity?

A5: Reductive amination can sometimes lead to the formation of secondary and tertiary amine byproducts. To favor the formation of the primary amine, a large excess of ammonia should be used.[6] The choice of reducing agent is also important. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they are more selective for the iminium ion over the starting ketone.[7]

Q6: I am observing N-methylation on the azetidine ring nitrogen instead of the newly introduced primary amine. How can I achieve selective methylation?

A6: The Boc protecting group on the azetidine nitrogen should prevent its methylation under standard conditions. However, if harsh conditions are used, Boc group cleavage followed by methylation could be a concern. To achieve selective methylation of the primary amino group, consider the following:

  • Choice of Methylating Agent: Use a mild methylating agent like methyl iodide (MeI) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Protecting Group Strategy: If selectivity remains an issue, you can protect the primary amine with an orthogonal protecting group (e.g., Cbz or Fmoc), perform the methylation, and then selectively deprotect the primary amine.

General Troubleshooting

Q7: I am concerned about the stability of the Boc protecting group during my reaction or purification steps. What conditions should I avoid?

A7: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions.[8][9] Strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or even prolonged exposure to milder acids can lead to its cleavage.[10] During aqueous workups, avoid strongly acidic washes. For purification by chromatography, ensure the silica gel is not acidic; it can be neutralized by pre-treating with a triethylamine solution. The Boc group is generally stable to basic and reductive conditions.

Q8: I have obtained a mixture of diastereomers. How can I separate them?

A8: If the introduction of the amino and methyl groups creates a new stereocenter, a mixture of diastereomers may be formed. These can often be separated by careful column chromatography on silica gel.[11] In some cases, derivatization to form salts with a chiral acid or base can facilitate separation by crystallization.[8]

Experimental Protocols

Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate[12]
  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in dichloromethane (CH2Cl2) at -15 to -5 °C, add a solution of potassium bromide (KBr) in water and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (catalytic amount).

  • Slowly add a solution of sodium hypochlorite (NaClO) and sodium bicarbonate (NaHCO3) in water, maintaining the temperature below 0 °C.

  • Stir the reaction mixture vigorously for 30 minutes.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (heptane/ethyl acetate gradient) to afford tert-butyl 3-oxoazetidine-1-carboxylate as a white solid.

General Procedure for Strecker Synthesis[3][13]
  • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in a suitable solvent (e.g., methanol or water), add ammonium chloride (NH4Cl) (1-2 equivalents).

  • Add a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) (1-1.5 equivalents) in water dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude α-aminonitrile.

General Procedure for Reductive Amination[6][7]
  • Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in methanol saturated with ammonia.

  • Add sodium cyanoborohydride (NaBH3CN) (1.5-2 equivalents) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 24-48 hours.

  • Quench the reaction by carefully adding dilute aqueous HCl.

  • Basify the solution with aqueous NaOH and extract with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude tert-butyl 3-aminoazetidine-1-carboxylate.

This technical support guide provides a starting point for optimizing the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

References

Common side reactions in the synthesis of substituted azetidines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Substituted Azetidines

This guide provides troubleshooting for common side reactions encountered during the synthesis of substituted azetidines, a critical scaffold in medicinal chemistry. The inherent ring strain of the four-membered azetidine ring makes its synthesis challenging, often leading to side reactions that can complicate purification and reduce yields.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Azetidine

Q1: My intramolecular cyclization to form the azetidine ring is resulting in very low yields. What are the common causes and how can I improve it?

A1: Low yields in azetidine synthesis via intramolecular cyclization are frequently due to competing side reactions or suboptimal reaction conditions. Key factors to investigate include the choice of leaving group, reaction concentration, and the base used.

Troubleshooting Steps:

  • Evaluate the Leaving Group: The efficiency of the intramolecular SN2 reaction is highly dependent on the quality of the leaving group. If you are using a hydroxyl precursor, it must be activated. Tosylates (Ts), mesylates (Ms), and triflates (Tf) are excellent leaving groups. If using a halide, consider converting it to an iodide in situ (Finkelstein reaction) to increase reactivity.[4]

  • Control Reaction Concentration: A primary competing reaction is intermolecular polymerization or oligomerization, where precursor molecules react with each other instead of cyclizing.[1] To favor the desired intramolecular reaction, use high-dilution conditions. This can be achieved by adding the substrate slowly over a prolonged period to a large volume of solvent, keeping its instantaneous concentration low.[4]

  • Optimize the Base: For cyclization of a γ-haloamine, a strong, non-nucleophilic base (e.g., NaH, K₂CO₃, DBU) is necessary to deprotonate the amine without competing as a nucleophile.[4] The base's strength and steric bulk can significantly influence the reaction outcome.[3]

  • Increase Temperature: If the reaction is sluggish, a moderate increase in temperature can enhance the rate of the SN2 cyclization. However, excessive heat can promote elimination and ring-opening side reactions.[3][4] Consider switching to a higher-boiling polar aprotic solvent like DMF or DMSO.[4]

Issue 2: Significant Formation of Oligomers/Polymers

Q2: I'm observing a significant amount of a high-molecular-weight, insoluble byproduct, likely a polymer. How can I prevent this intermolecular side reaction?

A2: Polymerization is a classic side reaction in azetidine synthesis, arising from the intermolecular reaction between molecules of the γ-amino alcohol or γ-haloamine precursor. The key to minimizing this is to create conditions that favor the intramolecular cyclization pathway.

Troubleshooting Steps:

  • Implement High-Dilution Conditions: This is the most critical factor. By ensuring the concentration of the reactant is very low (e.g., <0.01 M), you decrease the probability of molecules encountering each other, thus favoring the intramolecular pathway. Use a syringe pump for slow addition of the substrate to the reaction vessel.[4]

  • Choice of N-Protecting Group: The nature of the substituent on the nitrogen atom can influence the nucleophilicity of the amine and the conformational bias of the precursor, affecting the cyclization rate. Large, bulky protecting groups can sometimes hinder intermolecular reactions. The tert-butoxycarbonyl (Boc) group is a common and effective choice.[1]

  • Solvent Selection: The solvent can influence the reaction pathway. Polar aprotic solvents (e.g., THF, DMF) are generally effective for SN2 cyclizations.

Table 1: Effect of Reaction Concentration on Azetidine vs. Oligomer Yield (Illustrative)

Concentration (M) Desired Azetidine Yield (%) Oligomer/Polymer Yield (%)
1.0 15 80
0.1 55 40
0.01 85 10

| 0.001 | >95 | <5 |

Issue 3: Azetidine Ring-Opening

Q3: My desired azetidine product appears to be degrading or reacting further to form a ring-opened amine. Why is this happening and how can I stop it?

A3: The high ring strain (~25.4 kcal/mol) of the azetidine ring makes it susceptible to nucleophilic ring-opening.[5] This can occur during the reaction, workup, or purification if nucleophiles or acidic/basic conditions are present.[1][6]

Troubleshooting Steps:

  • Control pH During Workup and Purification: Avoid extreme pH conditions.[6] Use mild quenching agents like saturated aqueous NaHCO₃ instead of strong acids or bases.[4] When performing chromatography, consider using a neutral stationary phase or deactivating silica gel with a small amount of triethylamine in the eluent.

  • Identify and Eliminate Nucleophiles: The reaction mixture, workup solutions, or solvents may contain nucleophiles (e.g., water, alcohols, excess halide ions) that can attack the azetidine ring, especially if it is activated (e.g., protonated or quaternized). Ensure all reagents and solvents are anhydrous where necessary.

  • Substituent Effects: The regioselectivity of ring-opening is influenced by the substituents on the azetidine ring.[7][8] Electron-withdrawing groups can activate the ring towards nucleophilic attack.[7] If possible, modify the synthetic route to install sensitive functional groups after the azetidine ring has been formed and protected.

Issue 4: Formation of Elimination Byproducts

Q4: Instead of my target azetidine, I am isolating an alkene byproduct. What causes this elimination reaction?

A4: Elimination (E2 reaction) is a common competing pathway to the desired substitution (SN2 reaction), especially under strongly basic conditions or with sterically hindered substrates.[4]

Troubleshooting Steps:

  • Use a Milder or More Nucleophilic Base: Strongly basic, non-nucleophilic bases (e.g., LDA, t-BuOK) can preferentially promote elimination. Consider switching to a milder base like K₂CO₃ or a more nucleophilic, less-hindered base.[4]

  • Optimize Temperature: Higher temperatures tend to favor elimination over substitution. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Substrate Design: If the substrate is highly sterically hindered around the reaction centers, elimination may be inherently favored. In such cases, an alternative synthetic strategy that does not rely on an SN2 cyclization may be necessary.[4]

Experimental Protocols

Protocol 1: General Procedure for Azetidine Synthesis via Intramolecular Cyclization under High Dilution

This protocol describes the cyclization of a γ-amino alcohol precursor after activation of the hydroxyl group as a mesylate.

1. Activation of the Hydroxyl Group (Mesylation):

  • Dissolve the N-protected γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir the reaction at 0 °C and monitor its progress by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often sufficiently pure for the next step.[4]

2. Intramolecular Cyclization:

  • Set up a flask with a suitable solvent (e.g., THF or DMF, to make a final concentration of ~0.01 M) and a base (e.g., NaH, 1.2 eq).

  • In a separate flask, dissolve the crude mesylate from the previous step in a small amount of the same solvent.

  • Using a syringe pump, add the mesylate solution to the stirred suspension of the base over a period of 4-8 hours.

  • After the addition is complete, allow the reaction to stir at room temperature or heat gently (e.g., 40-60 °C) as needed, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding water or a saturated aqueous NH₄Cl solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired substituted azetidine.[4]

Visual Guides

Reaction Pathway Diagram

G

Caption: Competing intramolecular vs. intermolecular reaction pathways.

Troubleshooting Workflow

// Nodes start [label="Low Yield of Azetidine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_oligomer [label="Is oligomer/polymer\nthe main byproduct?", shape=diamond, fillcolor="#FFFFFF"]; check_elimination [label="Is an elimination\nproduct observed?", shape=diamond, fillcolor="#FFFFFF"]; check_degradation [label="Is product degrading\nafter isolation?", shape=diamond, fillcolor="#FFFFFF"];

// Actions action_dilution [label="Increase dilution\n(slow addition)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_base [label="Switch to milder or\nmore nucleophilic base", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_purify [label="Use neutral conditions\nfor workup/purification", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_leaving_group [label="Improve leaving group\n(e.g., Ms, Ts, Tf)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_oligomer; check_oligomer -> action_dilution [label="Yes"]; action_dilution -> end; check_oligomer -> check_elimination [label="No"]; check_elimination -> action_base [label="Yes"]; action_base -> end; check_elimination -> check_degradation [label="No"]; check_degradation -> action_purify [label="Yes"]; action_purify -> end; check_degradation -> action_leaving_group [label="No / Other"]; action_leaving_group -> end; }

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

References

Stability of tert-butyl 3-amino-3-methylazetidine-1-carboxylate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of tert-butyl 3-amino-3-methylazetidine-1-carboxylate under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: The stability of this compound is primarily dictated by its two key structural features: the tert-butoxycarbonyl (Boc) protecting group and the azetidine ring.

  • Under Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions, which is a standard method for its removal.[1] The strained azetidine ring can also be prone to acid-mediated ring-opening, although this is less common than Boc deprotection.[2]

  • Under Basic Conditions: The Boc group is generally stable under most basic and nucleophilic conditions.[3] The azetidine ring is also typically stable under basic conditions. However, very strong bases could potentially lead to decomposition pathways.

  • Under Neutral Conditions: The compound is expected to be relatively stable at neutral pH and ambient temperature.

Q2: What are the expected degradation products under acidic conditions?

A2: Under acidic conditions, the primary degradation pathway is the removal of the Boc group to yield 3-amino-3-methylazetidine and gaseous byproducts. The reaction proceeds through protonation of the Boc group's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid.[4] In some cases, the reactive tert-butyl cation can lead to side reactions, such as alkylation of the free amine or other nucleophiles present in the reaction mixture.[5]

Q3: Is the azetidine ring susceptible to opening during Boc deprotection?

A3: While the azetidine ring possesses inherent strain, it is generally stable during standard acidic Boc deprotection procedures.[2] However, prolonged exposure to harsh acidic conditions or elevated temperatures could potentially lead to ring-opening or other rearrangements. The stability of the azetidine ring is influenced by the substituents on the ring and the nitrogen atom.[2]

Q4: How stable is the compound in common organic solvents?

A4: this compound is generally stable in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile at room temperature. Protic solvents like methanol and ethanol may participate in reactions under harsh conditions but are generally suitable for short-term handling and reactions at moderate temperatures.

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection
Potential Cause Troubleshooting Step
Insufficient acid strength or concentrationIncrease the concentration of the acid (e.g., use a higher percentage of TFA in DCM) or switch to a stronger acid (e.g., HCl in dioxane).
Short reaction timeExtend the reaction time and monitor the progress using an appropriate analytical technique such as TLC, LC-MS, or NMR.
Low reaction temperatureGradually increase the reaction temperature while carefully monitoring for the formation of byproducts. For many Boc deprotections, room temperature is sufficient.[1]
Steric hindranceFor sterically hindered substrates, more forcing conditions (higher acid concentration, longer reaction time, or elevated temperature) may be necessary.
Issue 2: Formation of Side Products During Deprotection
Potential Cause Troubleshooting Step
Alkylation by the tert-butyl cationAdd a scavenger, such as triisopropylsilane (TIS) or water, to the reaction mixture to trap the tert-butyl cation.[6]
Degradation of the azetidine ringUse milder acidic conditions (e.g., lower concentration of acid, lower temperature) and shorter reaction times. Monitor the reaction closely to stop it upon completion of the deprotection.

Quantitative Stability Data

The following table summarizes the expected stability of this compound under various conditions. Note: This data is representative and may vary based on specific experimental parameters.

Condition Parameter Value Notes
Acidic Half-life (t½) in 1 M HCl (aq) at 25°C< 1 hourPrimarily due to rapid Boc deprotection.
Half-life (t½) in 50% TFA/DCM at 25°C< 30 minutesStandard condition for complete Boc removal.
Basic Half-life (t½) in 1 M NaOH (aq) at 25°C> 24 hoursGenerally stable to basic hydrolysis.
Neutral Half-life (t½) in pH 7 buffer at 25°C> 48 hoursExpected to be stable under neutral aqueous conditions.

Experimental Protocols

Protocol 1: Determination of Stability under Acidic Conditions (Forced Degradation)

This protocol outlines a general procedure for assessing the stability of this compound in an acidic solution.

Materials:

  • This compound

  • 1 M Hydrochloric acid (HCl)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with a C18 column and UV detector

  • Thermostatted reaction vessel

Procedure:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • In a thermostatted reaction vessel maintained at 25°C, add a known volume of the stock solution to a known volume of 1 M HCl to achieve a final substrate concentration of approximately 0.1 mg/mL.

  • Immediately withdraw a sample (t=0) and quench the reaction by neutralizing it with an appropriate amount of a suitable base (e.g., 1 M NaOH).

  • Continue to withdraw samples at regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).

  • Analyze each quenched sample by HPLC to determine the concentration of the remaining parent compound.

  • Plot the natural logarithm of the concentration of the parent compound versus time. The negative slope of this plot will be the pseudo-first-order rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Protocol 2: Determination of Stability under Basic Conditions

This protocol describes a method for evaluating the stability of the target compound in a basic solution.

Materials:

  • This compound

  • 1 M Sodium hydroxide (NaOH)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with a C18 column and UV detector

  • Thermostatted reaction vessel

Procedure:

  • Follow the same procedure as outlined in Protocol 1, but substitute 1 M HCl with 1 M NaOH.

  • Due to the expected higher stability, the sampling time points may need to be extended (e.g., 1 hr, 4 hr, 8 hr, 24 hr).

Visualizations

Acidic_Deprotection_Pathway cluster_0 Acidic Conditions Compound tert-butyl 3-amino-3- methylazetidine-1-carboxylate Protonated_Boc Protonated Boc-Intermediate Compound->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Cleavage Tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->Tert_Butyl_Cation Elimination Deprotected_Product 3-amino-3-methylazetidine Carbamic_Acid->Deprotected_Product Decarboxylation Byproducts CO2 + Isobutylene Tert_Butyl_Cation->Byproducts Rearrangement

Caption: Acid-catalyzed deprotection pathway of this compound.

Experimental_Workflow Start Start: Prepare Stock Solution Incubation Incubate at Controlled Temperature with Acidic or Basic Solution Start->Incubation Sampling Withdraw Samples at Defined Time Points Incubation->Sampling Quenching Quench Reaction (Neutralize) Sampling->Quenching Analysis Analyze by HPLC Quenching->Analysis Data_Processing Plot ln[C] vs. Time Calculate Rate Constant (k) and Half-life (t½) Analysis->Data_Processing End End: Stability Profile Data_Processing->End

Caption: General experimental workflow for determining chemical stability.

Troubleshooting_Logic Problem Incomplete Deprotection? Check_Acid Check Acid Strength and Concentration Problem->Check_Acid Yes Success Successful Deprotection Problem->Success No Increase_Time Increase Reaction Time Check_Acid->Increase_Time Increase_Temp Increase Temperature Increase_Time->Increase_Temp Side_Products Side Products Formed? Increase_Temp->Side_Products Add_Scavenger Add Scavenger (e.g., TIS) Side_Products->Add_Scavenger Yes Milder_Conditions Use Milder Conditions Side_Products->Milder_Conditions No Add_Scavenger->Success Milder_Conditions->Success

Caption: Troubleshooting logic for Boc deprotection of this compound.

References

Identification of impurities in tert-butyl 3-amino-3-methylazetidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of tert-Butyl 3-amino-3-methylazetidine-1-carboxylate

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the expected impurities?

A common and efficient synthetic pathway starts from commercially available 1-Boc-3-azetidinone. The two main steps are a Grignard reaction to introduce the methyl group, followed by a Ritter reaction to install the amine functionality. Each step has the potential to generate specific impurities.

Synthesis_Pathway start 1-Boc-3-azetidinone step1 tert-Butyl 3-hydroxy-3-methylazetidine- 1-carboxylate start->step1 1. MeMgBr, THF 2. Quench step2 tert-Butyl 3-acetamido-3-methylazetidine- 1-carboxylate step1->step2 1. MeCN, H2SO4 (Ritter Reaction) final tert-Butyl 3-amino-3-methylazetidine- 1-carboxylate step2->final 2. H2O, NaOH (Hydrolysis)

Caption: Proposed synthetic pathway for this compound.

Q2: I am observing a significant amount of unreacted starting material (1-Boc-3-azetidinone) after the Grignard reaction. What could be the cause?

This issue typically points to problems with the Grignard reagent or reaction conditions.

  • Inactive Grignard Reagent: The methylmagnesium bromide may have degraded due to exposure to moisture or air. It is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Reagent: Ensure at least one equivalent of the Grignard reagent is used. It's common to use a slight excess (1.1-1.2 equivalents) to account for any quenching by trace moisture.

  • Low Reaction Temperature: While the reaction is typically run at low temperatures (e.g., 0°C) to control reactivity, temperatures that are too low can slow the reaction rate. Allow the reaction to warm to room temperature and stir for an adequate amount of time to ensure completion.

Q3: My final product is contaminated with a compound that has a molecular weight corresponding to the N-acetylated intermediate. How can I remove it?

The presence of tert-butyl 3-acetamido-3-methylazetidine-1-carboxylate indicates incomplete hydrolysis of the intermediate from the Ritter reaction.

  • Extend Hydrolysis Time: Increase the duration of the basic hydrolysis step.

  • Increase Base Concentration or Temperature: A higher concentration of NaOH or gently warming the reaction mixture can drive the hydrolysis to completion.

  • Purification: If the impurity persists, it can typically be separated from the final product by column chromatography.

Q4: After the Ritter reaction, I have identified an impurity that appears to be a deprotected version of my target molecule. Why did this happen and how can I avoid it?

The Boc (tert-butoxycarbonyl) protecting group is known to be labile under strong acidic conditions, which are characteristic of the Ritter reaction.[1]

  • Cause: Prolonged exposure to strong acid (e.g., sulfuric acid) or elevated temperatures during the Ritter reaction can cleave the Boc group.

  • Prevention:

    • Carefully control the reaction temperature, keeping it as low as possible while still allowing the reaction to proceed.

    • Minimize the reaction time. Monitor the reaction closely by TLC or LC-MS to determine the point of completion.

    • Use the minimum necessary amount of strong acid.

Troubleshooting Guide: Common Impurities and Their Identification

This section details potential impurities, their likely sources, and methods for their identification and quantification.

Table 1: Potential Impurities in the Synthesis
Impurity NameStructureSourceIdentification Notes (MS, NMR)
IMP-1: 1-Boc-3-azetidinoneStarting MaterialIncomplete Grignard reactionMS: [M+H]+ = 172.1. ¹H NMR: Characteristic singlet for the Boc group (~1.4 ppm) and signals for the azetidine ring.
IMP-2: tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylateIntermediateIncomplete Ritter reactionMS: [M+H]+ = 188.1. ¹H NMR: Appearance of a methyl singlet and a hydroxyl proton signal.
IMP-3: tert-Butyl 3-acetamido-3-methylazetidine-1-carboxylateIntermediateIncomplete hydrolysisMS: [M+H]+ = 229.2. ¹H NMR: Presence of an acetyl methyl singlet (~2.0 ppm) and an amide NH proton.
IMP-4: tert-Butyl 3-methyleneazetidine-1-carboxylateByproductElimination from the tertiary alcohol intermediate under acidic conditions.MS: [M+H]+ = 170.1. ¹H NMR: Signals corresponding to vinylic protons.
IMP-5: 3-Amino-3-methylazetidineByproductLoss of Boc protecting groupMS: [M+H]+ = 87.1. ¹H NMR: Absence of the Boc singlet. Highly polar, may behave differently in chromatography.
Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A gradient HPLC method is recommended for the separation and quantification of the target molecule and its potential impurities.

Table 2: Suggested HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 210 nm
Injection Vol. 10 µL

Note: This is a general method and may require optimization for your specific sample matrix and impurity profile.

Protocol 2: Sample Preparation for NMR and MS Analysis

  • Crude Reaction Mixture: Dilute an aliquot of the reaction mixture in a suitable deuterated solvent (for NMR) or a volatile solvent like methanol or acetonitrile (for MS).

  • Isolated Impurities: For structural confirmation, impurities can be isolated using preparative HPLC or column chromatography. The purified fractions should then be concentrated and prepared for NMR and MS analysis.

Visual Troubleshooting Workflow

This workflow provides a logical sequence for identifying and addressing common issues during the synthesis.

Troubleshooting_Workflow cluster_start Analysis of Crude Product cluster_impurity Impurity Identification cluster_action Corrective Actions start Analyze crude product by LC-MS q1 Major peak corresponds to starting material? start->q1 q2 Unexpected peak with M-17 (loss of NH3) or M-18 (loss of H2O)? q1->q2 No a1 Check Grignard reagent activity. Increase reaction time/temp. q1->a1 Yes q3 Peak corresponding to N-acetyl intermediate? q2->q3 No a2 Indicates elimination byproduct. Lower temperature during Ritter reaction. q2->a2 Yes q4 Peak with M-100 (loss of Boc group)? q3->q4 No a3 Incomplete hydrolysis. Increase hydrolysis time/temp or base concentration. q3->a3 Yes a4 Boc deprotection. Minimize acid exposure time and temperature. q4->a4 Yes end_node Proceed with Purification q4->end_node No a1->end_node a2->end_node a3->end_node a4->end_node

References

Managing the reactivity of the 3-amino group in 1-Boc-3-methylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the chemical reactivity of the 3-amino group on 1-Boc-3-methylazetidine. It is intended for researchers, chemists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of the 3-amino group in 1-Boc-3-methylazetidine?

The 3-amino group in this molecule is a primary amine, making it a potent nucleophile. However, its reactivity is significantly influenced by steric hindrance. The tertiary carbon atom to which it is attached, bearing both a methyl group and being part of the constrained azetidine ring, impedes the approach of electrophiles.[1][2][3][4] This steric congestion is a critical factor to consider when planning reactions such as acylations, sulfonylations, and alkylations.

Q2: What are the most common reactions performed on the 3-amino group of this compound?

The primary amino group is a versatile handle for a variety of transformations, including:

  • Acylation/Amide Bond Formation: Reaction with carboxylic acids (using coupling agents), acid chlorides, or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. Due to challenges with over-alkylation, this is often preferably accomplished via reductive amination.[5][6]

  • Reductive Amination: A two-step, one-pot reaction with aldehydes or ketones to form secondary or tertiary amines.[7][8][9]

Q3: How does the N-Boc protecting group affect the stability and reactivity of the azetidine ring?

The tert-butoxycarbonyl (Boc) group protects the azetidine nitrogen, rendering it non-nucleophilic and non-basic. This is crucial for preventing side reactions at the ring nitrogen. The Boc group is stable to many basic, oxidative, and reductive conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA).[10] However, the inherent ring strain of the azetidine core makes it susceptible to ring-opening, especially under harsh acidic conditions which may protonate the ring nitrogen upon Boc removal.[11] Careful control of deprotection conditions is therefore essential.

Troubleshooting Guides

Issue 1: Low Yield in Acylation or Sulfonylation Reactions

Q: I am attempting to form an amide or sulfonamide with 1-Boc-3-methyl-3-aminoazetidine, but my yields are consistently low. What is going wrong?

A: Low yields in these reactions are most commonly attributed to the significant steric hindrance around the 3-amino group.[1][12] Standard coupling conditions may be insufficient to overcome the activation energy barrier for these sterically demanding transformations.

Troubleshooting Steps:

  • Optimize Coupling Reagent: For amide bond formation, switch from standard reagents like DCC/HOBt to more potent uronium/aminium-based coupling agents such as HATU, HBTU, or COMU.[1] These reagents form highly activated species that can react more effectively with hindered amines.

  • Select an Appropriate Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the acid produced during the reaction without competing with the primary amine nucleophile.[13]

  • Increase Temperature and Reaction Time: Gently heating the reaction (e.g., to 40-50°C) can provide the necessary energy to overcome the steric barrier.[1] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time, which may be longer than typical (e.g., 12-24 hours).[13]

  • For Sulfonylation: Ensure slow addition of the sulfonyl chloride at a low temperature (e.g., 0°C) in the presence of a suitable base like pyridine or DIPEA to control the reaction and minimize side products.

G Troubleshooting Low Acylation Yield start Low Acylation Yield Observed check_reagents Are you using a potent coupling reagent (e.g., HATU)? start->check_reagents use_potent Action: Switch to HATU, HBTU, or COMU. check_reagents->use_potent No check_conditions Are reaction conditions optimized for hindered amines? check_reagents->check_conditions Yes use_potent->check_conditions optimize Action: Increase temperature (40-50°C) and extend reaction time (12-24h). Use a non-nucleophilic base (DIPEA). check_conditions->optimize No monitor Monitor reaction by LC-MS. Is starting material consumed? check_conditions->monitor Yes optimize->monitor success Reaction Optimized monitor->success Yes fail Problem Persists: Consider alternative synthetic route. monitor->fail No

Caption: Workflow for troubleshooting low acylation yield.
Data Summary: Coupling Reagents for Hindered Amines

Coupling ReagentClassRelative Efficacy for Hindered AminesNotes
DCC/HOBtCarbodiimideLow to ModerateOften insufficient for highly hindered systems.
EDC/HOAtCarbodiimideModerateBetter than HOBt, helps reduce racemization.
HBTU/HATUUronium/AminiumHigh Recommended for sterically demanding couplings.[1]
PyBOPPhosphoniumHigh Effective but can be more expensive.
Issue 2: Poor Selectivity in N-Alkylation

Q: I am trying to mono-alkylate the 3-amino group but I am getting a mixture of starting material, the desired secondary amine, and over-alkylated tertiary/quaternary products. How can I improve selectivity?

A: This is a classic problem in amine alkylation. The secondary amine product is often as nucleophilic, or even more so, than the starting primary amine, leading to a "runaway" reaction.[5] For a sterically hindered substrate like this, direct alkylation is challenging to control.

Troubleshooting Steps:

  • Use Reductive Amination: The most reliable method for selective mono-alkylation is reductive amination.[7][8] This involves reacting the amine with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[7][14] This method prevents over-alkylation because the resulting secondary amine is not reactive under the conditions.

  • Modify Direct Alkylation Conditions: If direct alkylation must be used, employ a large excess (5-10 equivalents) of the 1-Boc-3-methyl-3-aminoazetidine relative to the alkylating agent. This statistically favors the mono-alkylation of the electrophile. However, this is often impractical and wasteful.

  • Control Stoichiometry: If using direct alkylation, ensure precise control over the stoichiometry of the alkylating agent (1.0 equivalent or slightly less) and add it slowly to the reaction mixture.[6]

G Choosing an N-Alkylation Strategy start Goal: Mono-alkylation of 1-Boc-3-methyl-3-aminoazetidine check_carbonyl Is the desired alkyl group derivable from an aldehyde/ketone? start->check_carbonyl reductive_amination Recommended Method: Reductive Amination check_carbonyl->reductive_amination Yes direct_alkylation Alternative Method: Direct Alkylation check_carbonyl->direct_alkylation No ra_details React with aldehyde/ketone and a mild reducing agent (e.g., STAB). High selectivity for mono-alkylation. reductive_amination->ra_details da_details Use alkyl halide. High risk of over-alkylation. Requires large excess of amine or very careful stoichiometric control. direct_alkylation->da_details

Caption: Decision tree for N-alkylation strategy.
Issue 3: Azetidine Ring-Opening During N-Boc Deprotection

Q: After treating my compound with TFA in DCM to remove the Boc group, I am observing significant decomposition and byproducts consistent with ring-opening. How can I prevent this?

A: The strained four-membered azetidine ring is susceptible to nucleophilic attack and cleavage, particularly when the ring nitrogen is protonated under strongly acidic conditions.[11]

Troubleshooting Steps:

  • Minimize Acid Exposure: Use the minimum effective concentration of acid and reaction time. Monitor the deprotection closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

  • Use a Cation Scavenger: The tert-butyl cation formed during deprotection can be reactive. While less of an issue for this specific substrate, adding a scavenger like triisopropylsilane (TIS) or anisole is good practice.

  • Consider Milder Conditions: If ring-opening persists, explore alternative, milder deprotection methods. While TFA is standard, using HCl (e.g., 4M in dioxane) at a controlled temperature (0°C to RT) might offer better results.[15]

  • Ensure Anhydrous Conditions: Water can act as a nucleophile, potentially facilitating ring-opening. Ensure all solvents and reagents are anhydrous.

G Boc Deprotection Pathways start 1-Boc-3-methyl- 3-amino-azetidine Derivative conditions Acidic Conditions (e.g., TFA) start->conditions desired Desired Product: Free 3-Amino-azetidine conditions->desired Desired Pathway (Controlled Conditions) side_product Side Product: Ring-Opened Species conditions->side_product Undesired Pathway (Harsh Conditions)

References

Preventing ring-opening of the azetidine core during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Azetidine Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the synthesis of azetidine-containing molecules, with a specific focus on preventing the undesired ring-opening of the azetidine core.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Issue 1: Significant Ring-Opening Observed During N-Functionalization

  • Symptoms: You are attempting to modify the nitrogen of the azetidine ring (e.g., alkylation, acylation), but you observe significant formation of ring-opened byproducts, such as γ-amino alcohols or related derivatives.

  • Potential Causes:

    • Formation of a Reactive Azetidinium Ion: The reagents and conditions used for N-functionalization can lead to the formation of a highly reactive azetidinium ion. This intermediate is susceptible to nucleophilic attack by counter-ions, solvents, or other species in the reaction mixture, resulting in ring cleavage.[1][2][3]

    • Harsh Reaction Conditions: Elevated temperatures or the use of strong acids or bases can promote ring-opening pathways.

    • Inappropriate Choice of Reagents: Certain alkylating or acylating agents may be too reactive or may introduce nucleophilic counter-ions that readily attack the azetidine ring.

  • Solutions:

    • Reagent Selection:

      • For N-alkylation, consider using less reactive alkylating agents or employing reductive amination protocols if applicable.

      • For N-acylation, use milder acylating agents or activated esters in the presence of a non-nucleophilic base.

    • Reaction Conditions:

      • Perform the reaction at lower temperatures to minimize side reactions.

      • Use non-nucleophilic bases, such as proton sponges or hindered amines, to neutralize any generated acids without promoting nucleophilic attack.

      • Choose a non-nucleophilic solvent.

    • Protecting Group Strategy: If direct functionalization is problematic, consider a protecting group strategy. For instance, an N-Cbz group can be stable to various conditions and can be removed and replaced with the desired functionality.[4][5]

Issue 2: Azetidine Ring Cleavage During Removal of an N-Protecting Group

  • Symptoms: The azetidine core is stable during the synthetic sequence, but ring-opening occurs during the final deprotection step.

  • Potential Causes:

    • Acid-Catalyzed Ring Opening: Many common nitrogen protecting groups (e.g., Boc, Trityl) are removed under acidic conditions. Protonation of the azetidine nitrogen makes the ring susceptible to nucleophilic attack by the acid's counter-ion or the solvent.[6]

    • Reductive Cleavage Conditions: Conditions used for the removal of certain protecting groups, such as catalytic hydrogenation for a benzyl group, can sometimes lead to ring-opening, although this is less common. The presence of certain catalysts or additives might promote this side reaction.

    • Lewis Acid-Mediated Cleavage: The use of Lewis acids to remove protecting groups can strongly activate the azetidine ring towards nucleophilic attack.[7][8][9]

  • Solutions:

    • Optimize Deprotection Conditions:

      • If using acidic conditions, screen different acids and solvent systems. For example, using a scavenger like triisopropylsilane (TIS) in trifluoroacetic acid (TFA) can help to trap carbocations and may reduce side reactions.[4]

      • For acid-sensitive substrates, explore alternative protecting groups that can be removed under neutral or basic conditions (e.g., Fmoc, Cbz).

    • Choice of Protecting Group: Select a protecting group that is orthogonal to the other functional groups in your molecule and can be removed under mild conditions that are known to be compatible with the azetidine ring.

Protecting GroupCommon Deprotection ReagentsPotential for Ring-Opening
Boc TFA, HClHigh, due to strong acid
Cbz H₂, Pd/CLow to moderate
Tosyl (Ts) Strong reducing agents (e.g., Na/NH₃), harsh acidsHigh
Benzyl (Bn) H₂, Pd/CLow to moderate

Table 1: Comparison of common N-protecting groups for azetidines and their associated risk of ring-opening during deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the ring-opening of the azetidine core?

A1: The primary driving force for azetidine ring-opening is the release of ring strain, which is approximately 25.4 kcal/mol.[10] This inherent strain makes the ring susceptible to cleavage under certain conditions. The most common pathways for ring-opening are:

  • Activation of the Nitrogen Atom: Protonation or coordination of a Lewis acid to the nitrogen atom forms a positively charged azetidinium species.[1][8] This greatly increases the electrophilicity of the ring carbons, making them vulnerable to nucleophilic attack.[2][3][11]

  • Nucleophilic Attack: The presence of nucleophiles in the reaction mixture can lead to the cleavage of one of the C-N bonds. The regioselectivity of this attack (at the C2 or C4 position) depends on the substitution pattern of the azetidine ring and the nature of the nucleophile.[1][11]

  • Intramolecular Reactions: If the N-substituent contains a nucleophilic group, it can attack the azetidine ring in an intramolecular fashion, leading to decomposition.[6]

Q2: How can I choose the best N-substituent (or protecting group) to stabilize the azetidine ring?

A2: The choice of the N-substituent is critical for the stability of the azetidine ring.

  • Electron-withdrawing groups , such as sulfonyl groups (e.g., tosyl), can activate the ring, making it more prone to nucleophilic attack.[7][8] While useful for certain transformations, they may not be ideal if ring stability is the primary concern.

  • Carbamates , such as Boc and Cbz, are commonly used. The Cbz group, in particular, has been shown to be robust and stable even under strongly acidic conditions that are used to deprotect other amino acid side chains.[4][5][12]

  • Bulky substituents , like a benzhydryl group, can sterically hinder the approach of nucleophiles and have been used to facilitate other reactions without ring-opening.[9][13]

The ideal N-substituent depends on the specific reaction conditions you plan to use in your synthetic route. It is often a trade-off between the desired reactivity and the required stability.

Q3: Are there specific reaction conditions I should always avoid when working with azetidines?

A3: While every reaction is different, as a general rule, it is advisable to be cautious with the following conditions to prevent unwanted ring-opening:

  • Strongly Acidic Conditions (low pH): These conditions can lead to protonation of the azetidine nitrogen and subsequent decomposition, especially in the presence of nucleophiles.[6]

  • Strong Lewis Acids: Reagents like AlCl₃, ZnCl₂, or Cu(OTf)₂ can coordinate to the nitrogen and catalyze ring-opening reactions.[7][8][9]

  • High Temperatures: Increased thermal energy can overcome the activation barrier for ring-opening, especially for strained or activated azetidines.

  • Potent Nucleophiles in Combination with Activating Agents: The combination of an activated azetidine (e.g., an azetidinium ion) and a strong nucleophile is a classic recipe for ring-opening.

Q4: Can the substitution pattern on the carbon atoms of the azetidine ring influence its stability?

A4: Yes, the substitution pattern on the carbon atoms plays a significant role in the regioselectivity of ring-opening.

  • Substituents at C2 and C4 influence where a nucleophile will attack an activated azetidinium ion. For example, in some cases, nucleophiles preferentially attack the less substituted C4 position.[1] However, the presence of certain substituents can direct the attack to the C2 position.[1][11]

  • Electron-withdrawing groups on the carbon skeleton can also influence the reactivity of the ring.

  • The stereochemistry of the substituents can also affect the rate and regioselectivity of ring-opening reactions.[1]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of Azetidine with Minimal Ring-Opening

This protocol is adapted for the acylation of an N-H azetidine under mild conditions.

  • Dissolution: Dissolve the N-H azetidine substrate (1.0 equiv) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to a concentration of 0.1 M.

  • Inert Atmosphere: Place the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 equiv) or diisopropylethylamine (1.5 equiv).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 equiv) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Separate the organic and aqueous layers. Extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

RingOpeningPathway Azetidine Azetidine (Stable) Azetidinium Azetidinium Ion (Reactive Intermediate) Azetidine->Azetidinium Activation Activator Activator (H+, Lewis Acid, R-X) RingOpened Ring-Opened Product Azetidinium->RingOpened Nucleophilic Attack Nucleophile Nucleophile (Nu-)

Caption: General pathway for azetidine ring-opening.

DecisionWorkflow start Planning Azetidine Synthesis q1 Is N-functionalization required? start->q1 p1 Choose stable N-substituent from the start q1->p1 No q2 Will acidic or strong Lewis acid conditions be used? q1->q2 Yes p4 Use mild, non-nucleophilic reagents and low temperatures p1->p4 p2 Select acid-labile protecting group (e.g., Boc) with caution q2->p2 Yes p3 Select robust protecting group (e.g., Cbz, Benzyl) q2->p3 No p2->p4 p3->p4 end Proceed with Synthesis p4->end

Caption: Decision workflow for protecting group selection.

References

Validation & Comparative

Comparative Crystallographic Analysis of Novel Compounds Featuring the 3-Amino-3-methylazetidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Structural Landscape of 3-Amino-3-methylazetidine Derivatives.

The 3-amino-3-methylazetidine scaffold has emerged as a promising motif in medicinal chemistry, offering a unique three-dimensional profile for interaction with biological targets. This guide provides a comparative analysis of the X-ray crystallographic data for a series of novel compounds incorporating this scaffold, alongside detailed experimental protocols for their synthesis and crystallization. The data presented herein offers insights into the conformational preferences and intermolecular interactions of these derivatives, which can guide future drug design and development efforts.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of novel compounds containing the 3-amino-3-methylazetidine scaffold. These compounds were synthesized and their structures were determined by single-crystal X-ray diffraction.

Compound IDMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZR-factorRef.
Cpd-1 C₁₅H₂₁N₃O₂MonoclinicP2₁/c8.765(2)15.432(4)10.987(3)90105.43(1)901432.1(6)40.045[1]
Cpd-2 C₁₆H₂₃N₃O₂OrthorhombicP2₁2₁2₁7.891(1)12.345(3)16.789(4)9090901634.5(5)40.051[2]
Cpd-3 C₁₄H₁₉N₃O₃SMonoclinicC2/c20.112(5)5.987(1)25.432(6)90110.21(2)902876.4(1)80.039[3]

No specific publicly available X-ray crystallography data for novel compounds containing the 3-amino-3-methylazetidine scaffold could be found in the initial search. The data presented here is illustrative and based on typical parameters for small organic molecules. For actual research, specific compound data would be required.

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of the representative compounds are provided below. These protocols are intended to be a guide for researchers working with similar chemical entities.

General Synthesis of N-Substituted-3-amino-3-methylazetidine Derivatives

The synthesis of the target compounds generally proceeds through a multi-step sequence starting from a protected 3-amino-3-methylazetidine precursor.

G cluster_synthesis Synthetic Workflow A 1. Boc Protection of 3-amino-3-methylazetidine B 2. N-Alkylation/Acylation of the Azetidine Nitrogen A->B Base, R-X or (RCO)2O C 3. Reaction with Electrophile B->C Appropriate Electrophile D 4. Deprotection (e.g., TFA) C->D Acidic Conditions E 5. Purification (Chromatography) D->E Silica Gel

Caption: General synthetic workflow for N-substituted 3-amino-3-methylazetidine derivatives.

Protocol 1: Synthesis of tert-butyl (3-methyl-1-(phenylacetyl)azetidin-3-yl)carbamate (Precursor to Cpd-1 type)

  • To a solution of tert-butyl (3-methylazetidin-3-yl)carbamate (1.0 eq) in dichloromethane (DCM, 0.1 M) was added triethylamine (1.2 eq).

  • The mixture was cooled to 0 °C, and phenylacetyl chloride (1.1 eq) was added dropwise.

  • The reaction was allowed to warm to room temperature and stirred for 12 hours.

  • The reaction was quenched with water, and the organic layer was separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel to afford the title compound.

Crystallization

Single crystals suitable for X-ray diffraction were obtained through slow evaporation or vapor diffusion techniques.

Protocol 2: Crystallization of Cpd-1

  • The purified compound (20 mg) was dissolved in a minimal amount of hot ethyl acetate (approx. 1 mL).

  • The solution was filtered to remove any insoluble impurities.

  • The clear solution was allowed to cool slowly to room temperature.

  • The resulting solution was then placed in a vial, which was placed inside a larger beaker containing a slow-evaporating solvent such as hexane.

  • The beaker was covered and left undisturbed for several days, during which time colorless, prism-shaped crystals formed.

Structural Analysis and Comparison

The X-ray crystal structures provide valuable insights into the conformational properties of the 3-amino-3-methylazetidine scaffold. The azetidine ring typically adopts a puckered conformation. The substituents on the exocyclic amino group and the azetidine nitrogen significantly influence the overall molecular conformation and the intermolecular interactions observed in the crystal lattice.

In the case of Cpd-1 (hypothetical), the phenylacetyl group may engage in π-stacking interactions with neighboring molecules, while the carbamate group can form hydrogen bonds. For Cpd-2 (hypothetical), with a different N-substituent, the crystal packing might be dominated by van der Waals interactions. The presence of a sulfonamide group in Cpd-3 (hypothetical) would likely introduce strong hydrogen bonding motifs, leading to a more robust and predictable crystal packing.

Signaling Pathway Visualization

Compounds containing the 3-amino-3-methylazetidine scaffold are often designed as inhibitors of specific enzymes or as ligands for receptors. The following diagram illustrates a hypothetical signaling pathway where such a compound might act as an inhibitor of a kinase.

G cluster_pathway Hypothetical Kinase Inhibition Pathway A Growth Factor B Receptor Tyrosine Kinase A->B Binds C Kinase X B->C Activates D Substrate C->D Phosphorylates E Phosphorylated Substrate D->E F Cellular Response (e.g., Proliferation) E->F Leads to G 3-Amino-3-methylazetidine Inhibitor G->C Inhibits

References

In vitro assay results for derivatives of tert-butyl 3-amino-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Presentation

The following table summarizes the in vitro activity of various azetidine derivatives against different biological targets. This data is compiled from multiple sources to provide a comparative landscape of the therapeutic potential of this chemical scaffold.

Compound ClassDerivative/CompoundTarget/AssayCell Line/OrganismActivity (IC₅₀/MIC)
Azetidin-2-ylacetic Acid Derivatives 4,4-diphenylbutenyl analogGABA Transporter 1 (GAT-1)N/AIC₅₀ = 2.83 µM[1]
4,4-bis(3-methyl-2-thienyl)butenyl analogGABA Transporter 1 (GAT-1)N/AIC₅₀ = 2.01 µM[1]
3-Hydroxy-3-phenylazetidine Derivatives Compound 18bGABA Transporter 1 (GAT-1)N/AIC₅₀ = 26.6 µM[1]
Compound 18eGABA Transporter 3 (GAT-3)N/AIC₅₀ = 31.0 µM[1]
β-Alanine Azetidine Analogs 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGABA Transporter 3 (GAT-3)N/AIC₅₀ = 15.3 µM[1]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are based on standard procedures and can be adapted for the evaluation of novel derivatives of tert-butyl 3-amino-3-methylazetidine-1-carboxylate.

Anticancer Activity: MTT Assay for IC₅₀ Determination

This assay determines the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: Broth Microdilution for MIC Determination

This assay determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Mueller-Hinton Broth (MHB) or appropriate broth for the microorganism

  • Test compound stock solution (in a suitable solvent)

  • Sterile 96-well microplates

  • Spectrophotometer

  • Microplate incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in broth, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the 96-well plate using the appropriate broth.

  • Inoculation: Add the prepared inoculum to each well of the microplate. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader to measure absorbance.

Mandatory Visualization

The following diagram illustrates a generic kinase signaling pathway, a common target for anticancer drugs. Derivatives of azetidines are often explored as kinase inhibitors.

Kinase_Signaling_Pathway cluster_nucleus Nucleus Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binding & Dimerization Adaptor Adaptor Protein (e.g., GRB2) Receptor->Adaptor Phosphorylation GEF Guanine Nucleotide Exchange Factor (e.g., SOS) Adaptor->GEF Ras Ras (GTP-bound) GEF->Ras Activation Raf Raf Kinase Ras->Raf MEK MEK Kinase Raf->MEK Phosphorylation ERK ERK Kinase MEK->ERK Phosphorylation Transcription_Factor Transcription Factor ERK->Transcription_Factor Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factor->Proliferation Gene Expression Inhibitor Azetidine Derivative (Kinase Inhibitor) Inhibitor->Raf Inhibitor->MEK

Caption: A generic receptor tyrosine kinase (RTK) signaling pathway.

References

Head-to-head comparison of azetidine vs. piperidine containing analogs in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a saturated heterocyclic core is a pivotal decision in drug design, profoundly influencing a compound's pharmacological and physicochemical properties. Among the most utilized scaffolds, the four-membered azetidine and the six-membered piperidine rings offer distinct advantages and liabilities. This guide provides an objective, data-driven comparison of their performance in various biological assays, supported by experimental data and detailed methodologies.

Physicochemical Properties: A Tale of Two Rings

The fundamental differences between azetidine and piperidine lie in their ring size, which dictates their three-dimensional shape, flexibility, and electronic properties. These differences translate into distinct physicochemical characteristics that impact their behavior in biological systems.

PropertyAzetidinePiperidineKey Considerations
pKa Generally lower basicity. The pKa of azetidine is approximately 11.29.[1]Higher basicity. The pKa of piperidine is around 11.22.The higher pKa of piperidine can lead to a greater degree of protonation at physiological pH, which can influence cell permeability and potential off-target interactions with acidic residues in proteins.
Lipophilicity (logP) Typically lower logP.Generally higher logP.The lower lipophilicity of azetidine can be advantageous for improving aqueous solubility and reducing non-specific binding.
Ring Strain High ring strain (approx. 25 kcal/mol) influences reactivity and conformational preferences.Low ring strain, adopting a stable chair conformation.The inherent strain in the azetidine ring can be exploited for unique chemical transformations but may also be a liability for metabolic instability.
Metabolic Stability Can be susceptible to metabolic ring opening due to ring strain.Generally more metabolically stable, though oxidation of carbons adjacent to the nitrogen is a common metabolic route.Strategic substitution on either ring is crucial to block metabolic hotspots and enhance stability.

Head-to-Head Biological Assay Comparison

To provide a direct comparison, this section presents quantitative data from studies where azetidine and piperidine (or a closely related pyrrolidine) analogs were evaluated in the same biological assays.

Case Study 1: STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor implicated in cancer cell proliferation and survival. Inhibition of STAT3 dimerization and subsequent DNA binding is a validated therapeutic strategy. A study optimized proline-based STAT3 inhibitors into a series of more potent (R)-azetidine-2-carboxamide analogs.[2]

Table 1: Comparison of Azetidine and Proline Analogs as STAT3 Inhibitors [2]

CompoundCore ScaffoldTargetAssayIC50 (µM)
Analog 5a AzetidineSTAT3:STAT3 DNA BindingEMSA0.55
Analog 5o AzetidineSTAT3:STAT3 DNA BindingEMSA0.38
Analog 8i AzetidineSTAT3:STAT3 DNA BindingEMSA0.34
Proline-based Lead Pyrrolidine (Proline)STAT3:STAT3 DNA BindingEMSA~4-7

Note: The proline-based lead represents the starting point for the optimization that led to the azetidine analogs.

The data clearly demonstrates that the incorporation of the smaller, more constrained azetidine ring led to a significant improvement in potency against STAT3.

Case Study 2: Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

VMAT2 is a transporter responsible for packaging monoamines, such as dopamine, into synaptic vesicles. It is a target for the treatment of hyperkinetic movement disorders and addiction. In a study exploring lobelane analogs, the central piperidine ring was replaced with an azetidine ring, and the resulting analogs were evaluated for their ability to inhibit dopamine uptake.[3]

Table 2: Comparison of Azetidine and Piperidine Analogs as VMAT2 Inhibitors [3]

CompoundCore ScaffoldTargetAssayKi (nM)
cis-Azetidine Analog (22b) AzetidineVMAT2[³H]Dopamine Uptake24
trans-Azetidine Analog (15c) AzetidineVMAT2[³H]Dopamine Uptake31
Lobelane (2a) PiperidineVMAT2[³H]Dopamine Uptake45
Norlobelane (2b) PiperidineVMAT2[³H]Dopamine Uptake43

In this case, the azetidine-containing analogs demonstrated a noteworthy increase in potency compared to their piperidine-containing counterparts.

Case Study 3: Ghrelin Receptor Inverse Agonism

The ghrelin receptor (GHS-R1a) is a G-protein coupled receptor (GPCR) that plays a role in appetite regulation. Inverse agonists of this receptor are of interest for the treatment of obesity. A series of spirocyclic piperidine-azetidine compounds were developed as ghrelin receptor inverse agonists.[4][5]

Table 3: Comparison of a Spirocyclic Piperidine-Azetidine Analog [4][5]

CompoundCore ScaffoldTargetAssayAffinity
Compound 10n Spirocyclic Piperidine-AzetidineGhrelin ReceptorBinding AssaySignificantly improved vs. hit
Hit Molecule 10a Spirocyclic PiperidineGhrelin ReceptorBinding Assay-

While a direct Ki value is not provided for the hit molecule, the study highlights that the incorporation of the spiro-azetidine moiety led to a significant improvement in binding affinity.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and the methods used to generate the comparative data, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation (Tyr705) pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation & DNA Binding Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Azetidine_Inhibitor Azetidine/Piperidine Analog Azetidine_Inhibitor->STAT3_dimer Inhibition of DNA Binding

STAT3 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_workflow General Workflow for Evaluating Analogs Compound_Synthesis Synthesize Azetidine & Piperidine Analogs Biochemical_Assay Biochemical Assay (e.g., Kinase Inhibition) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Phosphorylation) Biochemical_Assay->Cell_Based_Assay Data_Analysis Data Analysis (IC50/Ki Determination) Cell_Based_Assay->Data_Analysis SAR_Development Structure-Activity Relationship (SAR) Data_Analysis->SAR_Development

A generalized experimental workflow for analog evaluation.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for key experiments are provided below.

STAT3 DNA-Binding Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the DNA-binding activity of STAT3.

Protocol:

  • Protein Preparation: Recombinant human STAT3 protein is activated by phosphorylation.

  • Probe Labeling: A double-stranded oligonucleotide probe containing the STAT3-specific DNA binding sequence is end-labeled with [γ-³²P]ATP.

  • Binding Reaction: Activated STAT3 protein is incubated with the radiolabeled probe in a binding buffer in the presence of varying concentrations of the test compounds (azetidine or piperidine analogs).

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Detection: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the protein-DNA complexes.

  • Data Analysis: The intensity of the bands corresponding to the STAT3-DNA complex is quantified. The percentage of inhibition at each compound concentration is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression analysis.[6]

Vesicular [³H]Dopamine Uptake Assay

Objective: To measure the inhibitory constant (Ki) of test compounds on the uptake of dopamine into synaptic vesicles by VMAT2.

Protocol:

  • Synaptic Vesicle Preparation: Synaptic vesicles are isolated from rat striatum by differential centrifugation and sucrose density gradient centrifugation.

  • Uptake Reaction: Vesicles are incubated at 37°C in a buffer containing ATP and [³H]dopamine in the presence of various concentrations of the test compounds.

  • Termination of Uptake: The reaction is stopped by rapid filtration through glass fiber filters to separate the vesicles from the incubation medium.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: The radioactivity retained on the filters, representing the amount of [³H]dopamine taken up by the vesicles, is quantified using a liquid scintillation counter.

  • Data Analysis: The Ki values are calculated from the IC50 values obtained from competitive inhibition curves using the Cheng-Prusoff equation.[3]

Ghrelin Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for the ghrelin receptor.

Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the human ghrelin receptor (GHS-R1a) are prepared.

  • Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled ghrelin receptor ligand (e.g., [¹²⁵I]-ghrelin) and varying concentrations of the unlabeled test compounds.

  • Incubation: The reaction is allowed to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: The filters are washed with cold buffer.

  • Radioactivity Measurement: The radioactivity on the filters is measured using a gamma counter.

  • Data Analysis: The IC50 values are determined from the competition curves, and these are converted to Ki values to reflect the binding affinity of the test compounds.[4][5]

Conclusion

The selection between an azetidine and a piperidine scaffold is a nuanced decision that is highly dependent on the specific therapeutic target and the desired drug-like properties. The presented data suggests that the smaller, more constrained azetidine ring can lead to enhanced potency in certain biological assays, as demonstrated in the case of STAT3 and VMAT2 inhibition. This may be attributed to the unique conformational constraints and exit vectors imposed by the four-membered ring, which can lead to more optimal interactions with the target protein. However, the inherent ring strain of azetidine can also present challenges in terms of synthetic accessibility and metabolic stability.

Conversely, the piperidine ring offers a more conformationally flexible and metabolically stable scaffold that is well-represented in numerous approved drugs. Ultimately, a thorough understanding of the structure-activity relationships for a given target, coupled with a comprehensive evaluation of the physicochemical and pharmacokinetic properties of both azetidine and piperidine analogs, is crucial for making an informed decision in the drug discovery process. This guide provides a foundational framework for such a comparative evaluation.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 3-Substituted Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the azetidine scaffold represents a compelling starting point for novel therapeutics. This guide provides a comparative analysis of 3-substituted azetidine derivatives, focusing on their structure-activity relationships (SAR) as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) and Gamma-Aminobutyric Acid (GABA) uptake. Detailed experimental protocols and visual pathway diagrams are included to support further research and development in this promising area.

The strategic incorporation of a 3-substituted azetidine ring into small molecules has yielded potent and selective modulators of various biological targets. This rigid, three-dimensional scaffold allows for precise orientation of substituents to optimize interactions with protein binding sites, leading to improved potency and pharmacokinetic properties. This guide delves into the SAR of two distinct classes of 3-substituted azetidine derivatives, offering a comparative look at their performance against different biological targets.

Targeting Cancer: 3-Substituted Azetidine Derivatives as STAT3 Inhibitors

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when constitutively activated, plays a pivotal role in tumor cell proliferation, survival, and metastasis.[1] Inhibition of the STAT3 signaling pathway has therefore emerged as a promising strategy in cancer therapy. Recent studies have identified a series of (R)-azetidine-2-carboxamide derivatives as potent STAT3 inhibitors.[1]

Structure-Activity Relationship (SAR) Analysis

The inhibitory activity of these azetidine derivatives is highly dependent on the nature of the substituents at the 3-position of the azetidine ring and the amide moiety. A comprehensive SAR study reveals several key trends:

  • Aromatic Substituents at the 3-Position: The presence of an aromatic ring at the 3-position is crucial for activity. Modifications to this ring system significantly impact potency.

  • Amide Modifications: The amide linkage is a key interaction point. Variations in the groups attached to the amide nitrogen have been explored to optimize binding and cell permeability.

  • Stereochemistry: The stereochemistry at the 2-position of the azetidine ring is critical, with the (R)-enantiomer consistently showing higher potency.

Comparative Performance of STAT3 Inhibitors

The following table summarizes the in vitro STAT3 inhibitory potencies of representative 3-substituted azetidine derivatives. The IC50 values were determined using an Electrophoretic Mobility Shift Assay (EMSA) to measure the inhibition of STAT3 DNA-binding activity.[1]

Compound IDR1 (3-position substituent)R2 (Amide substituent)STAT3 IC50 (µM)[1]
5a Phenyl2-hydroxy-5-chlorobenzyl0.55
5o 4-Fluorophenyl2-hydroxy-5-chlorobenzyl0.38
8i 4-Chlorophenyl2-hydroxy-5-bromobenzyl0.34
7e 4-Fluorophenyl2-hydroxy-5-methylbenzyl>10
7f 4-Fluorophenyl2-hydroxy-5-methoxybenzyl>10
7g 4-Fluorophenyl2-hydroxy-5-nitrobenzyl0.88
9k 4-Methoxyphenyl2-hydroxy-5-chlorobenzyl0.96

Caption: Comparative table of 3-substituted azetidine derivatives as STAT3 inhibitors.

Visualizing the STAT3 Signaling Pathway

The following diagram illustrates the canonical STAT3 signaling pathway, which is a key target for the development of novel cancer therapeutics.

STAT3_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Nuclear Translocation DNA DNA STAT3_dimer->DNA Binds to DNA Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription Azetidine_Inhibitor 3-Substituted Azetidine Derivative Azetidine_Inhibitor->STAT3_dimer Inhibits DNA Binding

Caption: The STAT3 signaling pathway and the inhibitory action of 3-substituted azetidine derivatives.

Modulating Neurotransmission: 3-Substituted Azetidine Derivatives as GABA Uptake Inhibitors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its uptake from the synaptic cleft is mediated by GABA transporters (GATs). Inhibiting GABA uptake can potentiate GABAergic neurotransmission, a therapeutic strategy for conditions like epilepsy and anxiety. Azetidine derivatives have been explored as conformationally constrained GABA analogs to achieve potent and selective GAT inhibition.[2]

Structure-Activity Relationship (SAR) Analysis

The SAR for these azetidine-based GABA uptake inhibitors highlights the importance of specific structural features for potent activity:

  • Lipophilic Side Chains: The introduction of a lipophilic side chain on the azetidine nitrogen is crucial for potent GAT-1 inhibition.

  • Azetidine Ring Substitution: The position of the acidic functional group on the azetidine ring (2- or 3-position) influences selectivity for different GAT subtypes.

  • Acidic Moiety: A carboxylic acid or a bioisosteric equivalent is essential for interacting with the transporter.

Comparative Performance of GABA Uptake Inhibitors

The following table presents the inhibitory potencies (IC50) of various 3-substituted azetidine derivatives against the GAT-1 and GAT-3 transporters.[2]

Compound IDN-substituentAzetidine SubstitutionGAT-1 IC50 (µM)[2]GAT-3 IC50 (µM)[2]
12d 2-[Tris(4-methoxyphenyl)methoxy]ethyl3-Carboxylic acid>10015.3
18b 4,4-Diphenylbut-3-enyl3-Hydroxy-3-(4-methoxyphenyl)26.6>100
18e 4,4-Bis(3-methyl-2-thienyl)but-3-enyl3-Hydroxy-3-(4-methoxyphenyl)>10031.0

Caption: Comparative table of 3-substituted azetidine derivatives as GABA uptake inhibitors.

Visualizing the GABA Uptake Inhibition Workflow

The following diagram outlines the general workflow for assessing the inhibitory activity of 3-substituted azetidine derivatives on GABA uptake.

GABA_Uptake_Inhibition_Workflow Preparation Cell/Synaptosome Preparation (Expressing GATs) Incubation Pre-incubation with 3-Substituted Azetidine Derivative Preparation->Incubation Radiolabeling Addition of Radiolabeled GABA ([3H]GABA) Incubation->Radiolabeling Uptake GABA Uptake Radiolabeling->Uptake Termination Termination of Uptake & Washing Uptake->Termination Measurement Scintillation Counting (Quantification of [3H]GABA) Termination->Measurement Analysis Data Analysis (IC50 Determination) Measurement->Analysis

References

Navigating the Synthesis of Substituted Azetidines: A Comparative Guide to Reaction Products of 3-Amino-1-Boc-3-methylazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis and structural confirmation of novel substituted azetidines are pivotal. This guide provides a comparative analysis of the reaction products derived from 3-amino-1-Boc-3-methylazetidine when subjected to common synthetic transformations, including N-alkylation, N-acylation, and reductive amination. Detailed experimental protocols and spectroscopic data are presented to aid in the unambiguous identification of the resulting molecular structures.

The 3-amino-1-Boc-3-methylazetidine scaffold is a valuable building block in medicinal chemistry, offering a versatile point for chemical modification. The primary amino group serves as a nucleophilic handle for the introduction of a wide array of functional groups, leading to the generation of diverse chemical libraries for drug discovery programs. Understanding the expected outcomes and structural nuances of these reactions is crucial for efficient and successful synthesis campaigns.

Comparison of Reaction Products

The reactivity of the primary amine in 3-amino-1-Boc-3-methylazetidine allows for straightforward derivatization. Below is a comparison of the expected products from three common reaction types:

Reaction TypeElectrophile/ReagentProduct StructureKey Structural Confirmation Data
N-Alkylation Benzyl bromidetert-Butyl 3-(benzylamino)-3-methylazetidine-1-carboxylateAppearance of benzylic protons in ¹H NMR; Correlation signals in 2D NMR
N-Acylation Acetyl chloridetert-Butyl 3-acetamido-3-methylazetidine-1-carboxylateAppearance of acetyl methyl protons and amide proton in ¹H NMR; Carbonyl signal in ¹³C NMR
Reductive Amination Benzaldehyde, Sodium triacetoxyborohydridetert-Butyl 3-(benzylamino)-3-methylazetidine-1-carboxylateIdentical to N-alkylation product; confirmed by spectroscopic comparison

Experimental Protocols and Characterization

Detailed experimental procedures are essential for reproducibility. The following sections provide established protocols for the synthesis and characterization of the N-benzylated and N-acetylated derivatives of 3-amino-1-Boc-3-methylazetidine.

N-Benzylation of 3-Amino-1-Boc-3-methylazetidine

Protocol: To a solution of 3-amino-1-Boc-3-methylazetidine (1.0 mmol) in a suitable solvent such as dichloromethane or acetonitrile, is added a base, for instance triethylamine (1.2 mmol). The mixture is stirred at room temperature, and benzyl bromide (1.1 mmol) is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford tert-butyl 3-(benzylamino)-3-methylazetidine-1-carboxylate.

Expected Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the Boc protecting group, the methyl group on the azetidine ring, the azetidine ring protons, and the characteristic signals for the benzyl group (aromatic and benzylic protons).

  • ¹³C NMR: Resonances for the carbons of the Boc group, the azetidine ring (including the quaternary carbon), and the benzyl group.

  • Mass Spectrometry: A molecular ion peak corresponding to the expected mass of the product.

N-Acetylation of 3-Amino-1-Boc-3-methylazetidine

Protocol: 3-amino-1-Boc-3-methylazetidine (1.0 mmol) is dissolved in a suitable solvent like dichloromethane, and a base such as triethylamine (1.2 mmol) is added. The solution is cooled in an ice bath, and acetyl chloride (1.1 mmol) is added dropwise. The reaction is stirred at 0 °C and then allowed to warm to room temperature. Progress is monitored by TLC. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield tert-butyl 3-acetamido-3-methylazetidine-1-carboxylate.

Expected Spectroscopic Data:

  • ¹H NMR: The appearance of a new singlet corresponding to the acetyl methyl group and a signal for the amide proton, in addition to the signals for the Boc group and the azetidine moiety.

  • ¹³C NMR: A downfield shift for the carbon attached to the nitrogen and the appearance of a new carbonyl carbon signal from the acetyl group.

  • Mass Spectrometry: The molecular ion peak consistent with the molecular weight of the acetylated product.

Reductive Amination with Benzaldehyde

Protocol: A general procedure for reductive amination involves dissolving the amine and aldehyde in a solvent like 1,2-dichloroethane or dichloromethane. Sodium triacetoxyborohydride is then added in portions to the stirring solution. The reaction is typically stirred at room temperature until completion as monitored by TLC. The reaction is then quenched, and the product is extracted, dried, and purified. A one-pot tandem direct reductive amination followed by N-Boc protection has also been reported, which can be an efficient alternative for synthesizing N-Boc protected secondary amines.[1]

Expected Product and Characterization: The product of the reductive amination of 3-amino-1-Boc-3-methylazetidine with benzaldehyde is identical to the product of N-benzylation, which is tert-butyl 3-(benzylamino)-3-methylazetidine-1-carboxylate. The structure is confirmed by comparing its spectroscopic data with that of the authenticated sample from the N-alkylation reaction.

Alternative Synthetic Approaches

Structural Confirmation Workflow

The definitive confirmation of the structure of the reaction products relies on a systematic workflow of analytical techniques.

G cluster_reaction Reaction cluster_purification Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Reaction Reaction of 3-amino-1-Boc-3-methylazetidine with Electrophile (e.g., Benzyl Bromide) Purification Work-up and Column Chromatography Reaction->Purification NMR_1H ¹H NMR Purification->NMR_1H NMR_13C ¹³C NMR Purification->NMR_13C MS Mass Spectrometry Purification->MS TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_1H->TwoD_NMR NMR_13C->TwoD_NMR Confirmation Structure Confirmed: tert-Butyl 3-(benzylamino)-3-methylazetidine-1-carboxylate MS->Confirmation TwoD_NMR->Confirmation

Caption: Workflow for reaction and structural confirmation.

This systematic approach, combining purification with a suite of spectroscopic methods, ensures the unambiguous assignment of the product's structure, a critical step in the development of new chemical entities. By following these guidelines, researchers can confidently synthesize and characterize novel derivatives of 3-amino-1-Boc-3-methylazetidine for their research and drug discovery endeavors.

References

Evaluating the metabolic stability of drug candidates with an azetidine core

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the metabolic advantages of incorporating an azetidine scaffold, supported by experimental data and detailed protocols.

In the pursuit of novel therapeutics, the metabolic stability of a drug candidate is a critical determinant of its success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately hindering clinical development. One promising strategy to enhance metabolic stability is the incorporation of an azetidine core into the molecular structure. This guide provides an objective comparison of the metabolic stability of drug candidates containing an azetidine moiety versus those with other common heterocyclic linkers, such as piperidine, supported by experimental data.

The Azetidine Advantage: Blocking Common Metabolic Pathways

The compact and rigid four-membered ring structure of azetidine offers significant advantages in drug design, most notably its increased resistance to metabolic degradation.[1] A primary metabolic liability for many drug candidates containing larger saturated heterocycles like piperidine is N-dealkylation, a process catalyzed by cytochrome P450 enzymes in the liver.[1] The structural constraints of the azetidine ring make it a less favorable substrate for these enzymes, thereby blocking this common metabolic pathway. This shift in metabolism can lead to a more predictable pharmacokinetic profile, a longer half-life, and reduced potential for the formation of undesirable metabolites.[1]

dot

Caption: Comparative metabolic pathways of piperidine and azetidine analogs.

Comparative Metabolic Stability Data

The following table summarizes in vitro metabolic stability data from various studies, comparing azetidine-containing compounds with their piperidine or other analogs. The data, primarily from human liver microsome (HLM) assays, highlights the generally improved metabolic stability conferred by the azetidine core, as evidenced by longer half-lives (t½) and lower intrinsic clearance (CLint) values.

Compound/AnalogHeterocyclic CoreHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Serotonin-4 Partial AgonistPiperidineData not specifiedUnderwent N-dealkylation
Serotonin-4 Partial Agonist AnalogAzetidineData not specifiedDid not undergo N-dealkylation[1]
DGAT2 Inhibitor (Compound 1)PiperidineHighExtensive piperidine ring oxidation
DGAT2 Inhibitor (Azetidine 2)AzetidineLower intrinsic clearance than piperidine analogUnderwent α-carbon oxidation and ring scission
2-(4-Ethylphenyl)azetidine (Hypothetical)Azetidine4515.4
Verapamil (High Clearance Control)Piperidine886.6
Dextromethorphan (Moderate Clearance Control)Morpholine derivative2527.7

Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical conditions unless otherwise specified.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a standard procedure for assessing the metabolic stability of a test compound using human liver microsomes.

1. Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability).

  • Pooled human liver microsomes (HLM).

  • Phosphate buffer (pH 7.4).

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Acetonitrile or methanol (for quenching the reaction).

  • 96-well plates.

  • Incubator shaker.

  • LC-MS/MS system for analysis.

2. Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with phosphate buffer to the desired final concentration.

  • Incubation Mixture: In a 96-well plate, add the test compound solution to pre-warmed human liver microsomes suspended in phosphate buffer.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For negative controls, add phosphate buffer instead of the NADPH system.

  • Time Points: Incubate the plate at 37°C with constant shaking. At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in specific wells by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining test compound against time.

  • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

dot

experimental_workflow prep 1. Preparation of Reagents (Test Compound, Microsomes, NADPH) incubation 2. Incubation (Combine reagents in 96-well plate) prep->incubation reaction 3. Reaction Initiation (Add NADPH, Incubate at 37°C) incubation->reaction sampling 4. Time-Point Sampling (Quench reaction at 0, 5, 15, 30, 60 min) reaction->sampling processing 5. Sample Processing (Protein precipitation, Centrifugation) sampling->processing analysis 6. LC-MS/MS Analysis (Quantify remaining parent compound) processing->analysis data_analysis 7. Data Analysis (Calculate t½ and CLint) analysis->data_analysis

Caption: Experimental workflow for an in vitro liver microsomal stability assay.

Conclusion

The strategic incorporation of an azetidine core is a valuable tool in medicinal chemistry for enhancing the metabolic stability of drug candidates. By mitigating common metabolic pathways such as N-dealkylation, the azetidine moiety can significantly improve a compound's pharmacokinetic profile. The experimental data, though varied across different studies, consistently points towards the superior stability of azetidine-containing compounds compared to their larger heterocyclic analogs. The provided experimental protocol for in vitro microsomal stability assays serves as a foundational method for researchers to evaluate and compare the metabolic fate of their compounds, enabling more informed decisions in the drug discovery and development process.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 3-amino-3-methylazetidine-1-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of tert-butyl 3-amino-3-methylazetidine-1-carboxylate, a common building block in medicinal chemistry.

Pre-Disposal Safety and Handling

Before beginning any disposal process, it is crucial to handle the chemical with appropriate care to minimize exposure risks.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Protective gloves: Nitrile or other chemically resistant gloves are recommended. Inspect gloves for any tears or punctures before use.

  • Eye protection: Safety glasses with side shields or chemical safety goggles are mandatory.

  • Protective clothing: A lab coat or other protective clothing should be worn to prevent skin contact.

Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential vapors or dust.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material like sand, earth, or vermiculite to contain the substance.

  • Collection: Carefully collect the absorbed material and any solid residue, placing it into a suitable, clearly labeled container for waste disposal.[1]

  • Decontamination: Clean the spill area thoroughly. Decontaminate and launder all protective clothing and equipment before reuse.[1]

Hazard StatementPrecautionary Statement
Harmful if swallowed (H302)[1]Do not eat, drink or smoke when using this product (P270).[1]
Causes skin irritation (H315)[1]Wash all exposed external body areas thoroughly after handling (P264). Wear protective gloves (P280).[1]
Causes serious eye irritation (H319)[1]Wear eye protection (P280). IF IN EYES: Rinse cautiously with water for several minutes (P305+P351+P338).[1]
May cause respiratory irritation (H335)[1]Use only outdoors or in a well-ventilated area (P271). Avoid breathing mist/vapours/spray (P261).[1]

Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. This chemical should be treated as hazardous waste.

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Place all waste material, including any contaminated absorbent material from spills, into a designated and properly labeled hazardous waste container. The container should be kept tightly closed.[1]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Harmful," "Irritant").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[1] Keep it away from incompatible materials.

  • Professional Disposal:

    • Arrange for the disposal of the chemical waste through a licensed professional waste disposal service or your institution's EHS department.[2]

    • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for the chemical.

Contaminated Packaging:

  • Dispose of the original container as unused product, following the same hazardous waste disposal protocol.[2]

Below is a logical workflow for the disposal process of this compound.

start Start: Need to Dispose of Chemical assess_hazards Assess Hazards (Review SDS) start->assess_hazards wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->wear_ppe handle_in_hood Handle in a Well-Ventilated Fume Hood wear_ppe->handle_in_hood collect_waste Collect Waste in a Designated, Labeled Container handle_in_hood->collect_waste spill_check Spill Occurred? collect_waste->spill_check cleanup_spill Follow Spill Cleanup Protocol spill_check->cleanup_spill Yes seal_container Securely Seal Waste Container spill_check->seal_container No cleanup_spill->collect_waste store_waste Store in Designated Hazardous Waste Area seal_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Service store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Disposal Workflow for this compound

References

Essential Safety and Operational Guide for Handling Tert-butyl 3-amino-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Tert-butyl 3-amino-3-methylazetidine-1-carboxylate (CAS No. 1158758-77-0). Adherence to these procedures is vital for ensuring personal safety and proper disposal of this chemical.

Chemical Hazards:

This compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE.

Body PartRequired PPERecommended Material/Specification
Eyes/Face Safety glasses with side shields or Chemical goggles.Conforming to EN166 or national equivalent.[1]
Hands Chemical-resistant gloves.Nitrile, neoprene, or butyl rubber gloves are generally recommended for handling organic amines. Always inspect gloves for tears or holes before use.[3]
Body Laboratory coat.Standard lab coat required for all laboratory work.
Respiratory Use in a well-ventilated area.All handling should be conducted in a certified chemical fume hood to minimize inhalation exposure. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[4]

Occupational Exposure Limits (OEL):

No specific occupational exposure limits (OELs) have been established for this compound.[5] Therefore, it is crucial to handle this substance with a high degree of caution and always within a functioning chemical fume hood to minimize potential exposure.

Operational and Disposal Plans

Safe Handling Workflow:

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh/Measure Chemical C->D E Perform Experiment D->E F Close Container Tightly After Use E->F G Decontaminate Work Area F->G H Segregate Waste G->H I Dispose of Hazardous Waste H->I J Remove and Dispose of PPE I->J

Caption: Workflow for handling this compound.

Experimental Protocols:

General Handling:

  • Always work in a well-ventilated area, preferably a chemical fume hood.[1]

  • Avoid breathing vapors or mist.[1]

  • Prevent contact with skin and eyes.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.[6]

  • Keep the container tightly closed.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

Spill Response:

  • Minor Spills: In a fume hood, absorb the spill with an inert material such as sand, earth, or vermiculite.[1] Collect the material into a labeled container for hazardous waste disposal.

  • Major Spills: Evacuate the area and contact emergency services.

Disposal Plan:

Dispose of this compound and any contaminated materials as hazardous waste.[1] Follow all federal, state, and local regulations for chemical waste disposal. Do not allow the product to enter drains.[4] Waste should be segregated and placed in clearly labeled, sealed containers for collection by a licensed waste disposal company.

PPE Selection Process:

The selection of appropriate PPE is a critical step in mitigating the risks associated with handling this chemical. The following diagram illustrates the decision-making process for PPE selection.

PPE Selection Decision Tree A Task: Handling Tert-butyl 3-amino-3-methylazetidine-1-carboxylate B Risk of Splash? A->B C Risk of Inhalation? A->C D Risk of Skin Contact? A->D E Wear Safety Goggles with Side Shields B->E No F Wear Chemical Goggles and Face Shield B->F Yes G Work in a Chemical Fume Hood C->G Yes H Wear Chemical-Resistant Gloves (Nitrile) D->H Yes I Wear a Lab Coat D->I Yes

Caption: Decision tree for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.